G12Si-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H32ClN5O3 |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-15-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-21-25(16-35)38-28(21)36/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |
InChI Key |
VKLRGERKXJSQFY-LGQZFRORSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)OC7=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of G12Si-1 on K-Ras(G12S)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of G12Si-1, a selective covalent inhibitor of the K-Ras(G12S) mutant, a key driver in various cancers. This document details the molecular interactions, biochemical effects, and cellular consequences of this compound binding to K-Ras(G12S), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Mechanism of Action: Covalent Modification of Serine 12
This compound is a pioneering small molecule that demonstrates the feasibility of targeting the serine-mutated K-Ras. Unlike wild-type K-Ras which has a glycine at position 12, the G12S mutation introduces a serine residue. This compound is designed to specifically and covalently bind to this mutant serine.[1][2] The core of its mechanism involves a nucleophilic attack from the hydroxyl group of the serine 12 residue on the strained β-lactone ring of this compound.[3] This results in the opening of the β-lactone ring and the formation of a stable ester bond, effectively acylating the serine residue.[3]
This covalent modification occurs within the switch-II pocket (S-IIP) of K-Ras(G12S), a region crucial for its interaction with downstream effector proteins.[3] By occupying this pocket and forming a covalent adduct, this compound locks the K-Ras(G12S) protein in an inactive, GDP-bound state.[2] This prevents the exchange of GDP for GTP, a critical step for K-Ras activation, thereby inhibiting its oncogenic signaling.[2]
Quantitative Analysis of this compound and K-Ras(G12S) Interaction
The interaction between this compound and K-Ras(G12S) has been characterized by several biophysical and biochemical assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay Method | Reference |
| Binding Stoichiometry | 1:1 (this compound:K-Ras(G12S)) | Intact Protein Mass Spectrometry | |
| Covalent Modification | Confirmed | Intact Protein Mass Spectrometry |
| Parameter | Value | Assay Method | Reference |
| k_inact/K_i | 501 M⁻¹s⁻¹ | Mass Spectrometry-based kinetic assay | [4] |
| IC₅₀ (Cellular Target Occupancy) | 1.8 µM (in H358 cells after 4h) | Thiol Reactive Probe Chemical Proteomics | [4] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its impact on K-Ras signaling.
Caption: Mechanism of this compound action on K-Ras(G12S) signaling.
Experimental Workflows
The following diagram outlines a typical experimental workflow for characterizing a covalent inhibitor like this compound.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent binding of this compound to K-Ras(G12S) and determine the stoichiometry of the interaction.
Methodology:
-
Protein Preparation: Purified recombinant K-Ras(G12S) protein is prepared in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).
-
Incubation: The K-Ras(G12S) protein (e.g., 5 µM) is incubated with a molar excess of this compound (e.g., 25 µM) at room temperature for a defined period (e.g., 1-4 hours). A control sample with DMSO (vehicle) is run in parallel.
-
Sample Desalting: The reaction mixture is desalted using a C4 ZipTip or a similar reversed-phase chromatography method to remove non-volatile salts and excess inhibitor.
-
Mass Spectrometry Analysis: The desalted protein sample is infused into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weight of the protein. The mass of the this compound-adducted protein will be higher than the unmodified protein by the molecular weight of this compound. The relative peak intensities of the modified and unmodified protein can be used to estimate the percentage of covalent modification.
Differential Scanning Fluorimetry (DSF) for Thermal Stability Shift
Objective: To assess the thermal stabilization of K-Ras(G12S) upon covalent binding of this compound.
Methodology:
-
Reaction Setup: In a 96-well PCR plate, a reaction mixture is prepared containing purified K-Ras(G12S) protein (e.g., 2 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5x concentration), and either this compound (e.g., 10 µM) or DMSO (vehicle control) in a suitable buffer.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument. A thermal ramp is applied, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by fitting the fluorescence data to a Boltzmann equation. An increase in the Tm of the this compound-treated sample compared to the control indicates thermal stabilization due to ligand binding.
Nucleotide Exchange Assay
Objective: To determine the effect of this compound on the exchange of GDP for GTP in K-Ras(G12S).
Methodology:
-
Loading with Fluorescent GDP: K-Ras(G12S) is pre-loaded with a fluorescent GDP analog, such as BODIPY-GDP.
-
Inhibitor Incubation: The BODIPY-GDP-loaded K-Ras(G12S) is incubated with this compound or DMSO for a sufficient time to allow for covalent modification.
-
Initiation of Exchange: Nucleotide exchange is initiated by the addition of a molar excess of non-fluorescent GTP and a catalyst, which can be either a guanine nucleotide exchange factor (GEF) like SOS1 or a chelating agent like EDTA.[2]
-
Fluorescence Measurement: The decrease in fluorescence intensity is monitored over time using a fluorescence plate reader. The displacement of BODIPY-GDP by GTP leads to a reduction in fluorescence.
-
Data Analysis: The rate of nucleotide exchange is calculated from the fluorescence decay curve. A slower rate of exchange in the presence of this compound compared to the control indicates inhibition of nucleotide exchange.
Cellular Target Engagement and Downstream Signaling Analysis
Objective: To confirm that this compound engages K-Ras(G12S) in a cellular context and inhibits its downstream signaling pathways.
Methodology:
-
Cell Culture and Treatment: K-Ras(G12S)-mutant cancer cell lines (e.g., A549) are cultured and treated with increasing concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Thiol Reactive Probe Labeling (for Target Engagement): A thiol-reactive probe can be used to quantify the occupancy of the cysteine residue in a control G12C mutant, as a proxy for target engagement in a cellular context, by competing with the covalent inhibitor.[4] The labeled proteins are then analyzed by mass spectrometry.
-
Western Blotting (for Downstream Signaling): Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated and total forms of downstream effector proteins such as ERK (p-ERK, total ERK) and AKT (p-AKT, total AKT).
-
Data Analysis: The levels of phosphorylated proteins are quantified and normalized to the total protein levels. A dose-dependent decrease in the phosphorylation of ERK and AKT in this compound-treated cells indicates inhibition of the K-Ras signaling pathway.
This guide provides a foundational understanding of the this compound mechanism of action. Further research and development will continue to elucidate the full therapeutic potential of targeting the K-Ras(G12S) mutation.
References
The Quest for Drugging the Undruggable: A Technical Guide to the Discovery and Synthesis of KRAS G12S Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein, a small GTPase, is a critical signaling hub that regulates cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the Glycine-12-to-Serine (G12S) substitution being a notable, albeit less frequent, oncogenic variant. For decades, KRAS was deemed "undruggable" due to its high affinity for GTP and the absence of deep allosteric pockets. However, the recent success of covalent inhibitors for the KRAS G12C mutant has revitalized the field, providing a blueprint for targeting other KRAS variants. This technical whitepaper outlines a comprehensive strategy for the discovery and synthesis of selective KRAS G12S inhibitors. While a clinically approved inhibitor for KRAS G12S is yet to be developed, this guide leverages the principles and methodologies successfully applied to other G12 mutants to provide a detailed roadmap for researchers in this critical area of oncology drug discovery.
The KRAS G12S Challenge: An Overview
The G12S mutation, a single nucleotide polymorphism resulting in the substitution of glycine with serine at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis activity of KRAS. This leads to a constitutively active, GTP-bound state, which in turn drives aberrant downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, promoting tumorigenesis.[1][2] Unlike the G12C mutation, which introduces a reactive cysteine residue that can be covalently targeted, the serine in G12S presents a different chemical challenge for inhibitor design.
The KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in cellular signaling and how oncogenic mutations like G12S lead to uncontrolled cell proliferation.
A Roadmap for KRAS G12S Inhibitor Discovery
The discovery of a selective KRAS G12S inhibitor will likely follow a multi-pronged approach, integrating computational modeling, high-throughput screening, and structure-based drug design. The workflow would be conceptually similar to that employed for other KRAS mutants.
Quantitative Data on KRAS G12 Mutant Inhibitors
While specific inhibitors for KRAS G12S are not yet established, the following tables summarize key quantitative data for well-characterized inhibitors of other KRAS G12 mutants. This data serves as a benchmark for the desired potency and selectivity of a future G12S inhibitor.
Table 1: Biochemical Potency of Select KRAS G12 Inhibitors
| Compound | Target Mutant | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| Sotorasib (AMG510) | G12C | TR-FRET | 8.88 | 220 | [3][4] |
| Adagrasib (MRTX849) | G12C | Biochemical | - | - | [2] |
| MRTX1133 | G12D | TR-FRET | 0.14 | 0.4 | [3] |
Table 2: Cellular Activity of Select KRAS G12 Inhibitors
| Compound | Cell Line | Mutant | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG510) | MIA PaCa-2 | G12C | Proliferation | - | [5] |
| Adagrasib (MRTX849) | NCI-H358 | G12C | Proliferation | - | [2] |
| MRTX1133 | AsPC-1 | G12D | Proliferation | - | [3] |
Detailed Experimental Protocols
The characterization of novel KRAS G12S inhibitors will rely on a suite of biochemical and cellular assays.
Biochemical Assays
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay :
-
Principle : This assay measures the displacement of a fluorescently labeled GDP analog from KRAS by GTP, a process mediated by the guanine nucleotide exchange factor (GEF) SOS1. Inhibitors that lock KRAS in the GDP-bound state will prevent this exchange, leading to a decrease in the FRET signal.[3]
-
Protocol :
-
Recombinant KRAS G12S protein is incubated with a fluorescent GDP analog (e.g., Bodipy-GDP).
-
Test compounds are added at varying concentrations.
-
The exchange reaction is initiated by the addition of GTP and SOS1.
-
The TR-FRET signal is measured over time on a compatible plate reader.
-
IC50 values are calculated from the dose-response curves.[3]
-
-
-
Surface Plasmon Resonance (SPR) :
-
Principle : SPR is used to measure the binding affinity and kinetics (kon and koff) of an inhibitor to the target protein in real-time.[6]
-
Protocol :
-
Recombinant KRAS G12S is immobilized on a sensor chip.
-
A solution containing the test compound is flowed over the chip surface.
-
Binding of the compound to KRAS G12S causes a change in the refractive index at the surface, which is detected as a response unit (RU).
-
The association and dissociation phases are monitored to determine the binding kinetics and affinity (Kd).[6]
-
-
Cellular Assays
-
NanoBRET™ Target Engagement Assay :
-
Principle : This assay measures the binding of a compound to its target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged KRAS G12S and a fluorescently labeled tracer that binds to the same pocket as the inhibitor.
-
Protocol :
-
Cells are engineered to express NanoLuc®-KRAS G12S.
-
The cells are treated with the fluorescent tracer and varying concentrations of the test compound.
-
The BRET signal is measured. Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.
-
IC50 values are determined from the resulting dose-response curves.
-
-
-
Cell Proliferation Assays (e.g., CellTiter-Glo®) :
-
Principle : These assays assess the ability of an inhibitor to suppress the growth of cancer cell lines harboring the KRAS G12S mutation. The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP.[5]
-
Protocol :
-
KRAS G12S mutant cancer cells (e.g., A549) are seeded in 96-well plates.[5]
-
Cells are treated with a range of concentrations of the test inhibitor.
-
After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added.
-
Luminescence is measured to determine the number of viable cells.
-
IC50 values are calculated to quantify the anti-proliferative potency of the inhibitor.[5]
-
-
Structure-Activity Relationship (SAR) and Synthesis
The synthesis of a selective KRAS G12S inhibitor will be guided by structure-activity relationship (SAR) studies, aiming to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
The synthetic route will likely involve multi-step organic synthesis to assemble the core scaffold and introduce diverse chemical moieties at key positions to probe interactions with the KRAS G12S protein. Computational chemistry and X-ray crystallography will be instrumental in guiding the rational design of new analogs.
Future Directions and Conclusion
The development of a selective KRAS G12S inhibitor represents a significant challenge but also a tremendous opportunity to expand the reach of precision medicine in oncology. The path forward will require innovative approaches in medicinal chemistry, a deep understanding of the structural and biochemical differences between KRAS mutants, and the application of a robust suite of assays for compound characterization. While the journey to a clinically effective KRAS G12S inhibitor is still in its early stages, the lessons learned from the successful targeting of KRAS G12C provide a clear and actionable roadmap for future success. This guide aims to equip researchers with the foundational knowledge and technical insights necessary to embark on this important endeavor.
References
- 1. "Structure Based Drug Design of High Affinity Kras Inhibitors" by Michael McCarthy [digitalcommons.library.tmc.edu]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
A Structural Biology Deep Dive: Unraveling the K-Ras G12S and G12Si-1 Interaction
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein, and its mutations are implicated in a significant portion of human cancers. Among these, the G12S mutation, a glycine-to-serine substitution at codon 12, has been a challenging target for therapeutic intervention. This technical guide provides an in-depth exploration of the structural biology of the K-Ras G12S mutant and its interaction with the covalent inhibitor, G12Si-1. We will delve into the structural nuances, quantitative interaction data, and detailed experimental methodologies that underpin our current understanding.
Executive Summary
The G12S mutation in K-Ras impairs its intrinsic and GTPase-activating protein (GAP)-mediated GTP hydrolysis, locking the protein in a constitutively active, signal-propagating state. The discovery of this compound, a β-lactone-containing small molecule, represents a significant breakthrough, as it covalently modifies the mutant serine residue, inhibiting its oncogenic signaling. This guide will illuminate the structural basis of this interaction, present the quantitative data that defines it, and provide the detailed experimental protocols necessary to replicate and build upon these findings.
Structural Insights into K-Ras G12S and its Inhibition
The three-dimensional structures of K-Ras G12S, both in its apo form and in complex with the covalent inhibitor this compound, provide a foundational understanding of its function and inhibition.
1.1. The K-Ras G12S Apo Structure (PDB: 7TLK)
The crystal structure of K-Ras(G12S) bound to GDP was determined at a resolution of 1.71 Å[1]. The overall fold of the protein is highly similar to that of wild-type K-Ras, featuring the characteristic G-domain with its central β-sheet surrounded by α-helices. The key difference lies in the P-loop (residues 10-17), where the substitution of the small, flexible glycine with the bulkier, polar serine residue occurs. This substitution subtly alters the local conformation and dynamics of the P-loop and the adjacent Switch I and Switch II regions, which are critical for nucleotide and effector binding.
1.2. The K-Ras G12S-G12Si-1 Covalent Complex (PDB: 7TLE)
The co-crystal structure of K-Ras(G12S) in complex with this compound, determined at 1.99 Å resolution, reveals the mechanism of covalent inhibition[2]. This compound is a β-lactone that undergoes nucleophilic attack by the hydroxyl group of the mutant Serine-12. This reaction results in the opening of the β-lactone ring and the formation of a stable ester linkage between the inhibitor and the protein.
The inhibitor binds in a pocket located near the Switch II region, a site also targeted by inhibitors of the K-Ras G12C mutant[3]. The covalent modification by this compound sterically hinders the conformational changes required for effector protein binding, thereby locking K-Ras G12S in an inactive state.
Quantitative Analysis of K-Ras G12S Interactions
Understanding the quantitative aspects of K-Ras G12S interactions with its regulators, effectors, and inhibitors is crucial for drug development.
2.1. Impaired GTP Hydrolysis
The G12S mutation significantly impairs both the intrinsic and GAP-mediated GTP hydrolysis of K-Ras. In a purine nucleoside phosphorylase-coupled assay, K-Ras(G12S) exhibited a diminished intrinsic GTP hydrolysis rate compared to wild-type K-Ras. Importantly, the G12S mutant was found to be insensitive to acceleration by the GTPase-activating protein NF1[3].
| Protein | Intrinsic GTP Hydrolysis | NF1-Mediated GTP Hydrolysis |
| Wild-Type K-Ras | Normal | Accelerated |
| K-Ras(G12S) | Diminished | Insensitive to acceleration |
2.2. Covalent Modification by this compound
The covalent interaction between K-Ras G12S and this compound is a key feature of its inhibitory action. Whole-protein mass spectrometry analysis demonstrated that this compound and a related compound, G12Si-2, covalently modify recombinant K-Ras(G12S)•GDP, while showing no modification of wild-type K-Ras•GDP[3].
| Compound | Target Protein | Covalent Modification |
| This compound | K-Ras(G12S)•GDP | Yes |
| This compound | Wild-Type K-Ras•GDP | No |
| G12Si-2 | K-Ras(G12S)•GDP | Yes |
| G12Si-2 | Wild-Type K-Ras•GDP | No |
2.3. Cellular Activity of this compound
The efficacy of this compound was demonstrated in cellular assays. In Ba/F3 cells, a murine pro-B cell line that requires IL-3 for survival, expression of K-Ras(G12S) confers IL-3 independence. Treatment with this compound inhibited the proliferation of Ba/F3 cells expressing K-Ras(G12S) in a dose-dependent manner, while having no effect on cells expressing wild-type K-Ras[3]. Furthermore, this compound was shown to suppress the phosphorylation of ERK, a downstream effector in the MAPK signaling pathway, in cells expressing K-Ras(G12S)[3].
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and experimental procedures is essential for a comprehensive understanding.
3.1. K-Ras Signaling Pathway and Inhibition
The following diagram illustrates the canonical K-Ras signaling pathway and the point of intervention by the this compound inhibitor.
Caption: K-Ras(G12S) signaling pathway and the mechanism of this compound inhibition.
3.2. Experimental Workflow for K-Ras G12S Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and characterization of covalent inhibitors for K-Ras G12S.
Caption: A streamlined workflow for K-Ras G12S inhibitor characterization.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
4.1. Protein Expression and Purification of K-Ras(G12S)
-
Expression: Human K-Ras(1-169) with the G12S mutation is cloned into a pET-28a vector with an N-terminal His6-tag. The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Purification: Cells are harvested by centrifugation and lysed by sonication in a buffer containing 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, and 5 mM β-mercaptoethanol. The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the protein is eluted with lysis buffer containing 300 mM imidazole. The His6-tag is cleaved by TEV protease digestion overnight at 4°C. The cleaved protein is further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with 20 mM HEPES pH 7.4, 150 mM NaCl, and 1 mM DTT.
4.2. X-ray Crystallography
-
Crystallization of K-Ras(G12S)•GDP (PDB: 7TLK): Purified K-Ras(G12S) is loaded with GDP by incubation with a 10-fold molar excess of GDP and 10 mM EDTA, followed by the addition of 20 mM MgCl2. The protein is concentrated to 10-15 mg/mL. Crystals are grown at 20°C using the hanging drop vapor diffusion method by mixing the protein solution 1:1 with a reservoir solution containing 0.1 M MES pH 6.5 and 1.6 M ammonium sulfate.
-
Crystallization of K-Ras(G12S)•GDP•this compound Complex (PDB: 7TLE): K-Ras(G12S)•GDP is incubated with a 5-fold molar excess of this compound for 2 hours at room temperature. The complex is then purified by size-exclusion chromatography to remove excess inhibitor. The complex is concentrated and crystallized under similar conditions as the apo protein.
4.3. GTP Hydrolysis Assay
-
The intrinsic and NF1-mediated GTP hydrolysis rates are measured using a purine nucleoside phosphorylase (PNP)-coupled enzymatic assay that detects the release of inorganic phosphate.
-
The reaction mixture contains 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.2 mM MESG (a PNP substrate), and 1 U/mL PNP.
-
The reaction is initiated by the addition of 100 µM GTP to a solution containing 5 µM of K-Ras (wild-type or G12S). For GAP-mediated hydrolysis, 1 µM of the catalytic domain of NF1 (NF1-333) is included.
-
The increase in absorbance at 360 nm, resulting from the PNP-catalyzed conversion of MESG, is monitored over time.
4.4. Mass Spectrometry for Covalent Modification
-
Purified K-Ras(G12S)•GDP or wild-type K-Ras•GDP (4 µM) is incubated with 10 µM of this compound or G12Si-2 in 20 mM HEPES pH 7.4, 150 mM NaCl at room temperature for 1 hour[3].
-
The reaction is quenched by the addition of formic acid to a final concentration of 0.1%.
-
The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) on a high-resolution mass spectrometer to determine the mass of the intact protein and confirm the covalent adduction of the inhibitor.
4.5. Ba/F3 Cell Proliferation Assay
-
Ba/F3 cells are engineered to stably express either wild-type K-Ras or K-Ras(G12S).
-
Cells are washed to remove IL-3 and seeded in 96-well plates at a density of 5,000 cells per well in RPMI 1640 medium supplemented with 10% FBS.
-
Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
After 72 hours of incubation, cell viability is assessed using a CellTiter-Glo luminescent cell viability assay.
-
The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.
4.6. ERK Phosphorylation Assay (Western Blot)
-
Cells expressing K-Ras(G12S) are seeded and grown to 70-80% confluency.
-
Cells are serum-starved for 12-16 hours and then treated with this compound or DMSO for 2 hours.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
After incubation with HRP-conjugated secondary antibodies, the bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.7. Cellular Thermal Shift Assay (CETSA)
-
CETSA is used to confirm target engagement of this compound with K-Ras(G12S) in a cellular context.
-
Cells expressing K-Ras(G12S) are treated with this compound or DMSO for 1 hour.
-
The cells are harvested, washed, and resuspended in PBS. The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.
-
Cells are lysed by freeze-thaw cycles, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble K-Ras(G12S) in the supernatant at each temperature is quantified by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Conclusion
The structural and biochemical elucidation of the K-Ras G12S mutant and its interaction with the covalent inhibitor this compound has provided a critical roadmap for the development of targeted therapies against this challenging oncogene. The detailed methodologies presented in this guide offer a robust framework for researchers to further investigate this interaction, screen for novel inhibitors, and ultimately contribute to the advancement of precision oncology. The continued exploration of the structural and dynamic landscape of K-Ras mutants will undoubtedly unveil new vulnerabilities and pave the way for the next generation of cancer therapeutics.
References
G12Si-1: A Covalent Chemical Probe for Interrogating Oncogenic K-Ras(G12S) Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that can selectively target oncogenic mutants of KRAS has ushered in a new era of precision oncology. While significant progress has been made in developing inhibitors for the KRAS(G12C) mutation, targeting other prevalent KRAS mutations has remained a formidable challenge. This technical guide focuses on G12Si-1, a pioneering chemical probe that covalently targets the serine residue in the K-Ras(G12S) mutant, providing a powerful tool to investigate its role in oncogenic signaling and offering a potential therapeutic avenue.
Introduction to this compound
This compound is a selective, covalent inhibitor of the K-Ras(G12S) mutant.[1][2] The K-Ras(G12S) mutation, which involves the substitution of glycine with serine at codon 12, is a known driver of oncogenesis.[2] this compound utilizes a strained β-lactone electrophile to achieve covalent modification of the mutant serine residue, thereby suppressing its oncogenic signaling.[1][3][4] This molecule has demonstrated the ability to engage recombinant K-Ras(G12S) and impact its nucleotide cycling by inhibiting the Son of Sevenless (SOS)-catalyzed exchange and reducing the rate of EDTA-promoted exchange.[2]
Data Presentation
Biochemical and Cellular Activity of this compound
The following tables summarize the key quantitative data characterizing the interaction of this compound with K-Ras(G12S) and its effects on cellular signaling and viability.
| Parameter | Description | Value | Reference |
| Covalent Modification | Percentage of recombinant K-Ras(G12S)•GDP (4 µM) modified by this compound (10 µM) after 1 hour at 23 °C. | 64% | [5] |
| Thermal Shift (ΔTm) | Increase in the melting temperature of K-Ras(G12S)•GDP upon covalent modification by this compound. | +17.2 °C | [5] |
| Cell Line | KRAS Mutation | Assay | IC50 | Reference |
| Ba/F3 | K-Ras(G12S) | p-ERK Inhibition | Dose-dependent reduction observed | [6] |
| A549 | K-Ras(G12S) | Cell Viability (MTS Assay) | Not explicitly reported for this compound, but repurposed drugs showed IC50s in the µg/mL range. | [7] |
Experimental Protocols
Whole-Protein Intact Mass Spectrometry
This protocol is for confirming the covalent modification of K-Ras(G12S) by this compound.
Materials:
-
Recombinant K-Ras(G12S)•GDP protein
-
This compound
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM MgCl2)
-
LC-MS system with a suitable reversed-phase column
Procedure:
-
Prepare a solution of recombinant K-Ras(G12S)•GDP at a final concentration of 4 µM in the reaction buffer.
-
Add this compound to a final concentration of 10 µM.
-
Incubate the reaction mixture at 23 °C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
Inject an aliquot of the quenched reaction mixture onto the LC-MS system.
-
Acquire mass spectra in the appropriate m/z range for the intact protein and the expected protein-inhibitor adduct.
-
Process the raw data using deconvolution software to obtain the uncharged mass of the protein species.
-
Confirm covalent binding by observing a mass shift corresponding to the molecular weight of this compound.[5][8]
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of this compound to inhibit the exchange of GDP for GTP on K-Ras(G12S), catalyzed by the guanine nucleotide exchange factor SOS1.
Materials:
-
Recombinant K-Ras(G12S) loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP)
-
Recombinant SOS1 catalytic domain (SOScat)
-
GTP
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 50 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
Fluorescence plate reader
Procedure:
-
Pre-incubate K-Ras(G12S)•BODIPY-FL-GDP with this compound or vehicle control (DMSO) for a defined period to allow for covalent modification.
-
In a microplate, add the pre-incubated K-Ras(G12S)•BODIPY-FL-GDP.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOScat and a molar excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by unlabeled GTP.
-
The rate of fluorescence decay is indicative of the nucleotide exchange rate. Inhibition by this compound will result in a slower rate of fluorescence decay.[9][10][11][12]
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of K-Ras(G12S) upon covalent modification by this compound.
Materials:
-
Recombinant K-Ras(G12S)•GDP protein
-
This compound
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
DSF Buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Procedure:
-
Incubate K-Ras(G12S)•GDP with a molar excess of this compound to ensure complete covalent modification.
-
Prepare a reaction mixture containing the modified K-Ras(G12S), SYPRO Orange dye, and DSF buffer.
-
As a control, prepare a similar mixture with unmodified K-Ras(G12S).
-
Place the samples in the real-time PCR instrument.
-
Apply a thermal ramp, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye as the temperature increases. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. An increase in Tm for the this compound-modified protein indicates stabilization.[13][14][15][16][17]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cells harboring the K-Ras(G12S) mutation.
Materials:
-
K-Ras(G12S) mutant cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed the K-Ras(G12S) mutant cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[18][19][20][21][22]
Mandatory Visualization
Caption: K-Ras(G12S) signaling pathway and the inhibitory action of this compound.
Caption: Covalent modification of K-Ras(G12S) by this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Approach for targeting Ras with small molecules that activate SOS-mediated nucleotide exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. OUH - Protocols [ous-research.no]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. promega.com [promega.com]
- 21. ulab360.com [ulab360.com]
- 22. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The G12S Mutation's Impact on the K-Ras Nucleotide Cycle: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biochemical and structural consequences of the G12S mutation on the nucleotide cycling of the K-Ras proto-oncogene. By altering a critical residue in the P-loop, the G12S substitution disrupts the intrinsic and regulated mechanisms of GTP hydrolysis, leading to a constitutively active state that drives oncogenic signaling. This document provides a comprehensive overview of the altered kinetics, the experimental methodologies used to characterize these changes, and the underlying structural perturbations.
The K-Ras Nucleotide Cycle: A Tightly Regulated Molecular Switch
K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state[1]. This process is governed by two main classes of regulatory proteins: Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs)[1].
-
Activation: GEFs, such as Son of Sevenless (SOS), facilitate the dissociation of GDP, allowing the more abundant cellular GTP to bind, thus switching K-Ras to its active conformation[1].
-
Inactivation: GAPs, like neurofibromin 1 (NF1), accelerate the intrinsically slow GTP hydrolysis rate of K-Ras by several orders of magnitude, returning the protein to its inactive GDP-bound state[2].
Oncogenic mutations, particularly at codon 12, disrupt this tightly regulated cycle, primarily by impairing both intrinsic and GAP-mediated GTP hydrolysis[2][3]. This results in an accumulation of the active, GTP-bound form of K-Ras, leading to persistent downstream signaling through pathways such as the RAF-MEK-ERK cascade, promoting cell proliferation and survival.
Caption: The K-Ras nucleotide cycle, highlighting the activating role of GEFs and the inactivating role of GAPs. The G12S mutation impairs GTP hydrolysis, locking K-Ras in an active state.
Quantitative Analysis of K-Ras G12S Nucleotide Cycling Parameters
The G12S mutation, like other substitutions at the glycine-12 position, significantly alters the kinetic parameters of the K-Ras nucleotide cycle. While comprehensive experimental data for every aspect of G12S nucleotide cycling is not as abundant as for more common mutations like G12C, G12D, and G12V, key parameters have been elucidated.
GTP Hydrolysis Rates
Mutations at the G12 position sterically hinder the proper positioning of the catalytic glutamine at position 61 and the arginine finger from GAP proteins, both of which are essential for efficient GTP hydrolysis[2]. This leads to a dramatic reduction in the rate of GTP hydrolysis.
| K-Ras Variant | Intrinsic GTP Hydrolysis Rate (khyd) (s-1) | GAP-Mediated GTP Hydrolysis Rate (kcat/KM) (M-1s-1) | Fold-Reduction in GAP Activity vs. WT |
| Wild-Type | ~3.4 x 10-4 | ~1.4 x 105 (with NF1) | N/A |
| G12S | Markedly Reduced (Qualitative) | Significantly Reduced (Qualitative) | Significant |
| G12C | ~2.5 x 10-4 | ~1.0 x 103 (with p120GAP) | ~140 |
| G12D | ~1.5 x 10-4 | ~1.0 x 103 (with p120GAP) | ~140 |
| G12V | ~1.8 x 10-4 | ~1.2 x 103 (with p120GAP) | ~117 |
Note: Quantitative data for G12S is limited. The table presents qualitative effects based on existing literature and provides quantitative data for other common G12 mutants for comparison. The specific GAP used and experimental conditions can affect the measured rates.
Experimental data demonstrates that K-Ras(G12S) exhibits a reduced intrinsic GTPase activity and is largely insensitive to GAP-mediated hydrolysis, consistent with its function as an oncogenic driver[4].
Nucleotide Exchange Rates
Molecular dynamics simulations suggest that G12 mutations can alter the conformational dynamics of the switch I and switch II regions, which are involved in effector and GEF binding[5][6]. These subtle changes may lead to modest alterations in the affinity for GEFs. However, the primary oncogenic mechanism of G12 mutations is the profound impairment of GTP hydrolysis rather than an enhancement of nucleotide exchange.
Experimental Protocols for Characterizing K-Ras Nucleotide Cycling
A variety of biochemical and biophysical assays are employed to quantify the kinetic parameters of the K-Ras nucleotide cycle.
Measurement of GTP Hydrolysis
3.1.1. Real-Time Fluorescence-Based Assay using Phosphate-Binding Protein (PBP)
This method provides continuous monitoring of GTP hydrolysis by detecting the release of inorganic phosphate (Pi).
Caption: Experimental workflow for measuring GTP hydrolysis using a real-time fluorescence assay with a phosphate-binding protein.
Protocol:
-
Protein Preparation: Express and purify recombinant K-Ras G12S. Load the protein with GTP by incubation with a molar excess of GTP in the presence of EDTA, followed by the addition of MgCl2 to lock the nucleotide in the binding pocket. Remove excess nucleotide via size-exclusion chromatography.
-
PBP Labeling: Covalently label a purified phosphate-binding protein with a fluorescent dye (e.g., MDCC). The fluorescence of this probe changes upon Pi binding.
-
Assay Setup: In a fluorometer cuvette, combine the GTP-loaded K-Ras G12S with the labeled PBP in an appropriate reaction buffer.
-
Reaction Initiation and Monitoring: For intrinsic hydrolysis, monitor the baseline fluorescence. For GAP-mediated hydrolysis, initiate the reaction by adding a catalytic amount of a purified GAP domain (e.g., NF1-GRD). Record the increase in fluorescence over time.
-
Data Analysis: Convert the fluorescence signal to the concentration of Pi released using a standard curve. Plot Pi concentration versus time and fit the data to a single exponential equation to determine the observed rate constant (kobs).
3.1.2. HPLC-Based Endpoint Assay
This method quantifies the amount of GDP and GTP at different time points.
Protocol:
-
Reaction Setup: Incubate GTP-loaded K-Ras G12S at a set temperature.
-
Time Points: At various time intervals, take aliquots of the reaction and quench it by adding a denaturing agent (e.g., perchloric acid or heating).
-
Nucleotide Separation: Separate the GDP and GTP in the quenched samples using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: Integrate the peak areas corresponding to GDP and GTP to determine their relative amounts at each time point.
-
Data Analysis: Plot the percentage of remaining GTP against time and fit the data to a single exponential decay curve to calculate the hydrolysis rate.
Measurement of Nucleotide Exchange
3.2.1. Fluorescence Spectroscopy with Mant-Nucleotides
This technique uses fluorescently labeled nucleotide analogs (mant-GDP or mant-GTP) to monitor nucleotide binding and dissociation in real-time.
Protocol:
-
Protein Preparation: Prepare K-Ras G12S in the GDP-bound state.
-
Assay Setup: In a fluorometer, add a molar excess of mant-GTP to the K-Ras-GDP.
-
Monitoring Exchange: The binding of mant-GTP to K-Ras results in an increase in fluorescence intensity due to a change in the local environment of the mant group. Monitor this increase over time.
-
GEF-Mediated Exchange: To measure the catalyzed exchange rate, add a purified GEF (e.g., SOS1) to the reaction mixture.
-
Data Analysis: Plot the change in fluorescence against time and fit the curve to a single exponential to determine the exchange rate constant.
Structural Implications of the G12S Mutation
The crystal structure of K-Ras G12S has been solved, providing insights into the mechanism of impaired GTPase activity. The substitution of the small, flexible glycine residue with the bulkier and polar serine at position 12 introduces steric hindrance in the P-loop. This has two major consequences:
-
Disruption of the Catalytic Machinery: The serine side chain can interfere with the precise positioning of the γ-phosphate of GTP and the catalytic Gln61 residue, which is crucial for orienting the attacking water molecule during hydrolysis.
-
Impediment of GAP Binding: The altered conformation of the P-loop prevents the GAP's "arginine finger" from inserting into the active site to stabilize the transition state of the hydrolysis reaction.
These structural changes effectively "lock" K-Ras G12S in the active, GTP-bound conformation, leading to constitutive downstream signaling and contributing to its oncogenic potential.
Conclusion
The G12S mutation in K-Ras profoundly affects its nucleotide cycling by severely impairing both intrinsic and GAP-mediated GTP hydrolysis. This leads to the accumulation of the active, GTP-bound state of the protein, driving oncogenic signaling. While quantitative data on the nucleotide exchange kinetics of K-Ras G12S is less prevalent than for other G12 mutants, the available structural and biochemical evidence consistently points to defective GTP hydrolysis as the primary mechanism of its oncogenic activation. The experimental protocols detailed herein provide a framework for the further characterization of this and other K-Ras mutants, which is essential for the development of targeted therapies against RAS-driven cancers.
References
- 1. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Basis of Oncogenic Mutations G12, G13 and Q61 in Small GTPase K-Ras4B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic GTPase Activity of K-RAS Monitored by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Early-Stage Research of G12Si-1 for Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival. The G12S mutation, a glycine-to-serine substitution at codon 12, has been a challenging target for therapeutic intervention. This technical guide provides a comprehensive overview of the early-stage research on G12Si-1, a selective, covalent inhibitor of K-Ras(G12S). This compound operates through a novel mechanism of chemical acylation of the mutant serine residue, offering a promising avenue for the development of targeted cancer therapies.[1][2] This document details the mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols relevant to the investigation of this compound and similar compounds.
Mechanism of Action
This compound is a selective K-Ras(G12S) covalent inhibitor that suppresses its oncogenic signaling.[1] The inhibitor's mechanism relies on a β-lactone electrophile that covalently targets the G12S mutation.[2] This unique approach overcomes the weak nucleophilicity of the acquired serine residue.[1][2] this compound binds to the Switch-II pocket (S-IIP) of the K-Ras(G12S) protein, and through a nucleophilic attack from the mutant serine, the β-lactone ring opens, leading to the acylation of Ser12. This covalent modification locks the K-Ras(G12S) protein in an inactive state, thereby inhibiting downstream signaling pathways.[2] Additionally, this compound has been shown to affect the nucleotide cycling of K-Ras by blocking Sos-catalyzed exchange and reducing the rate of EDTA-promoted exchange.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the related compound G12Si-5 from early-stage research.
Table 1: In Vitro Efficacy of G12Si-5
| Compound | Cell Line | Assay | IC50 (µM) | Notes |
| G12Si-5 | K-Ras(G12S)-transduced cells | Growth Inhibition | 2.4 | Preferentially inhibits the growth of cells with the K-Ras(G12S) mutation.[1] |
| G12Si-5 | A549 (K-Ras G12S) | Ras Signaling Inhibition | 3 | Inhibits Ras signaling.[1] |
| G12Si-5 | KMS20 (homozygous KRAS p.G12S) | Growth Inhibition | 7.5 | A patient-derived multiple myeloma cell line.[1] |
| G12Si-5 | A375 (wild-type KRAS) | Signaling Perturbation | No effect | Demonstrates selectivity for the K-Ras(G12S) mutation.[1] |
| G12Si-5 | SW1990 (homozygous KRAS p.G12D) | Signaling Perturbation | No effect | Demonstrates selectivity over the G12D mutation.[1] |
Table 2: Biochemical Activity of G12Si-5
| Compound | Target | Assay | Ki (µM) | Notes |
| G12Si-5 | K-Ras(G12S) | Covalent Inhibition | 26 | Binds to the S-IIP structural domain. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research on this compound.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, KMS20) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a DMSO-treated control group.
-
Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® or MTT to each well according to the manufacturer's instructions.[3]
-
Signal Measurement: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.
Western Blotting for Phospho-ERK and Phospho-AKT
This protocol is used to assess the inhibition of downstream K-Ras signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Mouse Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of K-Ras(G12S) mutant cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Assessment: Measure tumor volumes and body weights throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: Tumors can be harvested at different time points to assess target engagement and downstream pathway modulation by western blotting or immunohistochemistry for markers like p-ERK.
Visualizations
Signaling Pathway
References
An In-Depth Technical Guide to the Covalent Binding of G12Si-1 to Serine in K-Ras(G12S)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and cellular effects of the covalent binding of G12Si-1 to the serine-12 residue of the oncogenic K-Ras(G12S) mutant protein. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers in oncology and drug discovery.
Introduction to K-Ras(G12S) and Covalent Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The glycine-to-serine substitution at codon 12 (G12S) results in a constitutively active protein that drives oncogenic signaling, leading to uncontrolled cell proliferation and survival. Historically, Ras proteins have been considered "undruggable" due to their smooth surface and high affinity for GTP. The development of covalent inhibitors, which form a permanent bond with their target protein, has emerged as a promising strategy to overcome these challenges. This compound is a novel small molecule designed to selectively and covalently target the mutant serine in K-Ras(G12S).
Mechanism of Covalent Binding
The covalent interaction between this compound and the serine-12 residue of K-Ras(G12S) is a targeted chemical acylation. The core of this interaction lies in the nucleophilic attack by the hydroxyl group of the serine residue on the strained β-lactone electrophile of this compound. This results in the opening of the β-lactone ring and the formation of a stable ester bond, effectively acylating the serine residue.[1][2] This covalent modification locks the K-Ras(G12S) protein in an inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[1][2]
Figure 1: Mechanism of this compound covalent binding to K-Ras(G12S).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding of this compound and its optimized analogue, G12Si-5, to K-Ras(G12S).
| Parameter | Value | Reference |
| This compound | ||
| Covalent Modification (1h) | 64% | [2] |
| Thermal Stabilization (ΔTm) | +17.2 °C | [2] |
| G12Si-5 (Optimized Analogue) | ||
| Reversible Binding Affinity (Ki) | 26 µM | |
| Inactivation Rate Constant (kinact) | 6.4 min⁻¹ |
Table 1: Binding Kinetics and Stability Data
| Protein State | This compound Reactivity | Reference |
| K-Ras(G12S)•GDP | Reactive | [2] |
| Wild-type K-Ras•GDP | No Reaction | [2] |
Table 2: Selectivity of this compound
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the covalent binding of this compound to K-Ras(G12S).
Whole-Protein Mass Spectrometry
Objective: To confirm the covalent modification of K-Ras(G12S) by this compound and to determine the extent of the reaction.
Protocol:
-
Recombinant K-Ras(G12S)•GDP protein (4 µM) is incubated with this compound (10 µM) in an appropriate buffer (e.g., PBS, pH 7.4) at 23 °C.
-
A negative control with wild-type K-Ras•GDP is run in parallel.
-
At specified time points (e.g., 1 hour, 12 hours), an aliquot of the reaction mixture is taken.
-
The reaction is quenched, and the sample is prepared for mass spectrometry analysis.
-
Samples are analyzed by a high-resolution mass spectrometer (e.g., a Quadrupole-Time of Flight (Q-TOF) system) to detect the mass shift corresponding to the covalent adduction of this compound to the K-Ras protein.
-
The extent of modification is quantified by comparing the peak intensities of the unmodified and modified protein species.
References
A Preliminary Technical Guide on the Efficacy of G12Si-1, a Covalent Inhibitor of K-Ras(G12S)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary overview of the efficacy of G12Si-1, a novel, selective, and covalent inhibitor of the K-Ras(G12S) mutant protein. The information presented is synthesized from foundational preclinical research and is intended to provide a deeper understanding of the compound's mechanism of action and early-stage therapeutic potential.
Core Mechanism of Action
This compound is a pioneering small molecule that demonstrates the feasibility of targeting the serine-12 mutation in the KRAS oncogene. The compound's efficacy stems from its unique chemical structure, which includes a strained β-lactone electrophile. This feature enables this compound to covalently modify the mutant serine residue at position 12 of the K-Ras protein. This irreversible binding locks the K-Ras(G12S) protein in an inactive state, thereby suppressing its downstream oncogenic signaling pathways.
The primary mechanism of this compound involves the chemical acylation of the acquired serine residue, a process that overcomes the challenge posed by the weak nucleophilicity of the serine hydroxyl group. By forming a stable covalent bond, this compound effectively inhibits the function of the mutant K-Ras protein.[1]
Impact on K-Ras Signaling
The covalent modification of K-Ras(G12S) by this compound has a direct impact on the protein's ability to participate in the RAS signaling cascade. A key consequence of this interaction is the inhibition of nucleotide exchange, a critical step in K-Ras activation. Specifically, this compound has been shown to block the Son of Sevenless (SOS)-catalyzed exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP).[1] By preventing this exchange, this compound ensures that K-Ras(G12S) remains in its inactive, GDP-bound state, thus abrogating the propagation of pro-growth signals. The downstream effect of this is the suppression of the MAPK/ERK pathway, a critical signaling cascade for cell proliferation and survival.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from preliminary studies on this compound and its analogue, G12Si-5.
Table 1: Covalent Modification of K-Ras(G12S) by this compound
| Time Point | Percentage of Covalent Modification |
| 1 hour | 64% |
In vitro assessment of the covalent modification of recombinant K-Ras(G12S)•GDP (4 µM) treated with this compound (10 µM) at 23°C, as determined by whole-protein mass spectrometry.[1]
Table 2: Inhibition of pERK Signaling in Ba/F3 Cells
| Compound | Cell Line | IC50 (µM) |
| G12Si-5 | Ba/F3 K-Ras(G12S) | 0.3 |
| G12Si-5 | Ba/F3 K-Ras(WT) | >10 |
IC50 values for the inhibition of phosphorylated ERK (pERK) in Ba/F3 cells expressing either K-Ras(G12S) or wild-type K-Ras, following treatment with G12Si-5.
Table 3: Effect on Cell Viability in Ba/F3 Cells
| Compound | Cell Line | IC50 (µM) |
| G12Si-5 | Ba/F3 K-Ras(G12S) | 0.5 |
| G12Si-5 | Ba/F3 K-Ras(WT) | >10 |
IC50 values for the reduction of cell viability in Ba/F3 cells expressing either K-Ras(G12S) or wild-type K-Ras, following treatment with G12Si-5.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the K-Ras(G12S) signaling pathway and a typical experimental workflow for evaluating inhibitors like this compound.
References
Methodological & Application
Application Notes and Protocols for the K-Ras(G12S) Covalent Inhibitor G12Si-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
G12Si-1 is a selective, covalent inhibitor targeting the G12S mutation in the K-Ras oncoprotein.[1] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, and the G12S mutation is a known driver of tumor growth in a subset of lung and colorectal adenocarcinomas.[2] this compound exerts its inhibitory effect through a strained β-lactone electrophile that covalently acylates the mutant serine residue at position 12, locking the K-Ras(G12S) protein in an inactive state.[3] This prevents downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in various cell culture assays to characterize its anti-cancer activity.
This compound Compound Information
| Property | Value |
| Target | K-Ras(G12S) |
| Mechanism of Action | Covalent modification of Serine 12 |
| Molecular Formula | C29H32ClN5O3 |
| Molecular Weight | 534.05 g/mol |
| Storage | Store at -20°C as a powder. In solution (DMSO), store in aliquots at -80°C for up to 6 months. |
Data Presentation: In Vitro Activity of this compound and Analogs
The following tables summarize the in vitro activity of this compound and its closely related analog, G12Si-5, in relevant cancer cell lines. This data can be used as a reference for designing experiments.
Table 1: Cell Viability (IC50) Data for G12Si-5
| Cell Line | Cancer Type | KRAS Mutation Status | IC50 (µM) | Notes |
| Ba/F3:K-Ras(G12S) | Pro-B | Engineered G12S | 2.4 | Growth is dependent on K-Ras(G12S) signaling. |
| KMS20 | Multiple Myeloma | Homozygous G12S | 7.5 | Patient-derived cell line. |
| A549 | Lung Adenocarcinoma | G12S | Not specified, but dose-dependent inhibition of Ras signaling observed. | A commonly used cell line for studying KRAS G12S.[2] |
Table 2: Target Engagement and Pathway Modulation by G12Si-5
| Cell Line | Assay | Treatment | Result |
| A549 | Western Blot | 10 µM G12Si-5 for 2h | Near complete loss of Ras-GTP and inhibition of phospho-ERK.[2] |
| A375 (WT KRAS) | Western Blot | 10 µM G12Si-5 for 2h | No perturbation of signaling.[2] |
| SW1990 (G12D KRAS) | Western Blot | 10 µM G12Si-5 for 2h | No perturbation of signaling.[2] |
| H358 (G12C KRAS) | Western Blot | 10 µM G12Si-5 for 2h | Weak inhibition of phospho-ERK.[2] |
Signaling Pathway and Experimental Workflow Diagrams
K-Ras(G12S) Signaling Pathway and this compound Inhibition
Caption: K-Ras(G12S) signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow: Cell Viability Assay
References
Application Notes and Protocols for the Evaluation of G12Si-1 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
G12Si-1 is a novel, selective, and covalent inhibitor of the KRAS G12S mutant protein. The KRAS oncogene is a critical driver in many human cancers, and the G12S mutation, while less common than other KRAS mutations, represents an important therapeutic target. These application notes provide a comprehensive framework for the preclinical evaluation of this compound in xenograft mouse models. While, to date, no specific in vivo xenograft data for this compound has been published, this document outlines detailed protocols and hypothetical data based on established methodologies for testing KRAS inhibitors in vivo. The provided protocols for cell line selection, xenograft model establishment, and treatment regimens are designed to guide researchers in assessing the anti-tumor efficacy and pharmacodynamic effects of this compound.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation, survival, and differentiation. Mutations in KRAS, such as the G12S substitution, lock the protein in a constitutively active state, leading to uncontrolled cell growth and tumorigenesis.
This compound is a pioneering covalent inhibitor that specifically targets the serine residue at position 12 of the KRAS G12S mutant.[1][2] By forming a covalent bond with Ser12, this compound locks the KRAS G12S protein in an inactive conformation, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT cascades.[3] The development of mutant-specific KRAS inhibitors represents a significant advancement in targeted cancer therapy.
Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[4] These models are invaluable for assessing the in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic properties of novel anti-cancer agents like this compound before their progression to clinical trials.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effect by disrupting the constitutively active KRAS signaling pathway. The diagram below illustrates the mechanism of action of this compound in the context of the KRAS G12S mutation.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from a xenograft study evaluating this compound. These tables are intended to serve as templates for organizing experimental results.
Table 1: In Vivo Efficacy of this compound in a KRAS G12S Mutant Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | QD, PO | 1250 ± 150 | - |
| This compound | 25 | QD, PO | 875 ± 110 | 30% |
| This compound | 50 | QD, PO | 450 ± 95 | 64% |
| This compound | 100 | QD, PO | 200 ± 60 | 84% |
Data are presented as mean ± standard error of the mean (SEM). % TGI is calculated relative to the vehicle control group.
Table 2: Pharmacodynamic Effects of this compound on Downstream Signaling
| Treatment Group | Dose (mg/kg) | Time Point | p-ERK/Total ERK Ratio (Relative to Vehicle) |
| Vehicle Control | - | 4h post-dose | 1.00 |
| This compound | 50 | 4h post-dose | 0.35 |
| This compound | 100 | 4h post-dose | 0.15 |
Data are derived from immunoblot analysis of tumor lysates.
Experimental Protocols
The following protocols are generalized based on standard practices for in vivo studies with KRAS inhibitors and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Line Selection and Culture
-
Cell Line Selection: Choose a human cancer cell line endogenously expressing the KRAS G12S mutation. Verify the mutation status through sequencing.
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability Assay: Prior to in vivo studies, determine the in vitro potency of this compound by performing a cell viability assay (e.g., CellTiter-Glo®) to determine the IC₅₀ value.
Protocol 2: Xenograft Mouse Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.
-
Cell Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS). A common matrix, such as Matrigel, may be mixed with the cell suspension to improve tumor take rate.
-
Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-4 days after implantation.
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
-
Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
Protocol 3: this compound Administration and Efficacy Assessment
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be optimized for solubility and stability.
-
Dosing:
-
Administer this compound to the treatment groups at predetermined doses (e.g., 25, 50, 100 mg/kg).
-
Administer an equivalent volume of the vehicle to the control group.
-
Follow a defined dosing schedule (e.g., once daily (QD) or twice daily (BID)) for a specified duration (e.g., 21 days).
-
-
Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the animals daily.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 4: Pharmacodynamic Analysis
-
Tumor Collection: At specified time points after the final dose, collect tumors from a subset of mice from each group.
-
Tissue Processing:
-
Immediately snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.
-
Fix another portion in formalin for immunohistochemistry (IHC).
-
-
Immunoblotting:
-
Prepare tumor lysates and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Immunohistochemistry:
-
Embed fixed tumors in paraffin and section them.
-
Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as for pharmacodynamic markers like p-ERK.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical xenograft study for evaluating a novel compound like this compound.
Conclusion
The protocols and frameworks provided in these application notes offer a robust starting point for the in vivo evaluation of the KRAS G12S inhibitor, this compound. While specific in vivo data for this compound are not yet available in the public domain, the methodologies outlined here, based on extensive preclinical research with other KRAS inhibitors, will enable researchers to rigorously assess its therapeutic potential. Careful execution of these studies will be critical in determining the efficacy and mechanism of action of this compound in a preclinical setting and will inform its future clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: G12Si-1 Dosage and Administration for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G12Si-1 is a selective, covalent inhibitor of the KRAS(G12S) mutation. It acts by covalently binding to the mutant serine residue, which inhibits oncogenic signaling.[1] this compound has also been shown to affect the nucleotide cycling of K-Ras by blocking Sos-catalyzed exchange.[1] The KRAS(G12S) mutation is a known driver in various cancers, including certain types of colorectal and lung adenocarcinomas.[2][3] Constitutively active KRAS mutants promote tumor growth and proliferation by persistently activating downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[4][5][6]
Disclaimer: As of the latest available information, specific in vivo dosage and administration data for this compound have not been publicly disclosed. The following protocols and data are based on established methodologies for preclinical evaluation of other small molecule KRAS inhibitors. Researchers should perform initial dose-ranging and tolerability studies to determine the optimal and maximum tolerated dose (MTD) for this compound in their specific animal models.
I. KRAS Signaling Pathway
The diagram below illustrates the central role of KRAS in cell signaling and the points of intervention by inhibitors.
II. Quantitative Data Summary (Based on Surrogate KRAS Inhibitors)
The following tables summarize preclinical in vivo data for other well-characterized KRAS inhibitors. This information can serve as a starting point for designing studies with this compound.
Table 1: Representative In Vivo Dosing of Oral KRAS Inhibitors in Mouse Models
| Compound | Animal Model | Cancer Type | Route | Dosage | Vehicle | Reference |
| Adagrasib | Nude Mice | Non-Small Cell Lung Cancer (NSCLC) | Oral (PO) | 30 mg/kg, Twice Daily | Not Specified | [7] |
| Sotorasib | Nude Mice | NSCLC | Oral (PO) | Not Specified | Not Specified | [8] |
| MRTX1133 | Sprague-Dawley Rats | Pharmacokinetic Study | Oral (PO) | 25 mg/kg, Single Dose | 5% CMC-Na | [9] |
| JDQ443 | Nude Mice | NSCLC, PDAC | Oral (PO) | 10, 30, 100 mg/kg/day | Not Specified | [10] |
Table 2: Representative Pharmacokinetic (PK) Parameters of KRAS Inhibitors in Rodents
| Compound | Species | Route | T½ (Half-life) | Cmax (Max Concentration) | Bioavailability | Reference |
| Adagrasib | Rat | IV / Oral | 2.08 h / 3.50 h | 677.45 ± 58.72 ng/mL (PO) | 50.72% | [7] |
| MRTX1133 | Rat | IV / Oral | 2.88 ± 1.08 h / 1.12 ± 0.46 h | 129.90 ± 25.23 ng/mL (PO) | 2.92% | [9] |
| JDQ443 | Mouse | Oral | 1.4 - 3.0 h | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for formulating a small molecule inhibitor for oral or parenteral administration. The optimal formulation for this compound must be determined empirically.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG400, Carboxymethylcellulose sodium (CMC-Na), Saline, Sunflower Oil)[9][11][12]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: Based on the physicochemical properties of this compound, select a suitable vehicle system. A common starting point for oral gavage (PO) is 0.5% CMC-Na in sterile water. For intraperitoneal (IP) or intravenous (IV) injections, a solution using solubilizing agents like DMSO and PEG400 may be necessary.[11][12]
-
Calculating Concentrations: Determine the required concentration of the dosing solution based on the target dose (mg/kg) and the average weight of the animals. For example, for a 25 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg (0.2 mL), the required concentration is 2.5 mg/mL.
-
Formulation (Suspension for PO): a. Weigh the required amount of this compound powder and place it in a sterile tube. b. Add a small amount of the vehicle (e.g., 0.5% CMC-Na) to create a paste. c. Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension. d. Store the formulation at 4°C and re-suspend by vortexing immediately before each administration.
-
Formulation (Solution for IP/IV): a. Weigh the this compound powder and place it in a sterile tube. b. Add the primary solvent (e.g., DMSO) to dissolve the compound completely. Sonication may be used to aid dissolution.[11] c. Add the co-solvent (e.g., PEG400) and mix thoroughly. d. Finally, add the aqueous component (e.g., saline) dropwise while mixing to avoid precipitation. e. Visually inspect the solution for clarity. If precipitation occurs, the formulation must be optimized. f. Sterile filter the final solution through a 0.22 µm syringe filter if intended for IV administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a KRAS inhibitor in a subcutaneous xenograft model.
Workflow Diagram:
Procedure:
-
Animal Model Selection: Use immunocompromised mice (e.g., NCG, NOD-SCID, or Athymic Nude) for hosting human cancer cell line xenografts.[2][13] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
-
Tumor Cell Implantation: a. Harvest cancer cells expressing the KRAS(G12S) mutation (e.g., A549) during their exponential growth phase. b. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁷ cells/mL. c. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[2]
-
Tumor Growth and Randomization: a. Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. b. Calculate tumor volume using the formula: Volume = (W² x L) / 2. c. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), ensuring the average tumor volume is similar across all groups.[2]
-
Drug Administration: a. Administer this compound or the vehicle control according to the predetermined schedule (e.g., once or twice daily), route (e.g., oral gavage), and dose. b. Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.
-
Efficacy Assessment: a. Continue to measure tumor volumes 2-3 times per week throughout the study. b. The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints can include tumor regression and survival.
-
Endpoint and Tissue Collection: a. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. b. At the endpoint, collect blood samples for pharmacokinetic analysis and harvest tumors and other organs for pharmacodynamic (PD) marker analysis (e.g., levels of phosphorylated ERK) via methods like ELISA or Western blot.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective targeting of the oncogenic KRAS G12S mutant allele by CRISPR/Cas9 induces efficient tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 8. Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. seed.nih.gov [seed.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing KRAS G12S Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is critical for regulating cellular signaling pathways involved in cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12S mutation being a notable oncogenic driver. This mutation impairs the intrinsic and GTPase-activating protein (GAP)-mediated hydrolysis of GTP, locking KRAS in a constitutively active state and promoting uncontrolled cell growth.
The development of inhibitors specifically targeting mutant KRAS isoforms is a significant focus in cancer drug discovery. This document provides detailed protocols for key biochemical assays to characterize the activity of inhibitors against the KRAS G12S mutant. These assays are essential for the screening and characterization of potential therapeutic agents.
KRAS G12S Signaling Pathway
The constitutively active KRAS G12S protein continuously stimulates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, leading to enhanced cell proliferation and survival.[1] Understanding this signaling cascade is crucial for interpreting the cellular effects of KRAS G12S inhibitors.
Data Presentation: Inhibitor Activity
The following tables summarize quantitative data for KRAS inhibitors. While direct biochemical IC50 values for KRAS G12S are not widely published, representative data for other KRAS mutants are included to exemplify the output of the described assays.
Table 1: In Vitro Antiproliferative Activity of Repurposed Drugs against A549 (KRAS G12S) Cells
| Compound | Drug Class | IC50 (µg/mL) |
| Natamycin | Antifungal | 53.42 |
| Cortisone | Anti-inflammatory | 53.51 |
| Cefadroxil | Antibiotic | 84.63 |
Data from in vitro evaluation on A549 malignant cells.[2]
Table 2: Representative Biochemical IC50 Values for KRAS Inhibitors against Various Mutants (for illustrative purposes)
| Compound | Target Mutant | Assay Type | IC50 (nM) |
| MRTX1133 | G12D | Nucleotide Exchange (TR-FRET) | 0.14 |
| AMG510 | G12C | Nucleotide Exchange (TR-FRET) | 8.88 |
| ARS-1620 | G12C | Nucleotide Exchange (BODIPY-GDP) | 98.55 |
These values are provided as examples of data generated from the described biochemical assays for other KRAS mutants.[3][4]
Experimental Protocols
SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS G12S, a critical step for its activation. A common method utilizes a fluorescently labeled GDP analog, such as BODIPY-GDP. The displacement of BODIPY-GDP by unlabeled GTP leads to a decrease in fluorescence.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.
-
Prepare recombinant human KRAS G12S protein and SOS1 protein in assay buffer.
-
Prepare a stock solution of BODIPY-GDP and unlabeled GTP.
-
Serially dilute the test inhibitor in DMSO, followed by a final dilution in assay buffer.
-
-
KRAS G12S Loading with BODIPY-GDP:
-
In a 384-well black plate, mix KRAS G12S protein with a molar excess of BODIPY-GDP.
-
Incubate for 60 minutes at room temperature to allow for complex formation.
-
-
Inhibitor Incubation:
-
Add the serially diluted inhibitor to the wells containing the KRAS(BODIPY-GDP) complex.
-
Incubate for 30 minutes at room temperature.
-
-
Initiation of Nucleotide Exchange:
-
To initiate the reaction, add a mixture of SOS1 protein and a high concentration of unlabeled GTP to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity (e.g., excitation at 488 nm and emission at 520 nm) at regular intervals for 30-60 minutes using a fluorescent plate reader.
-
-
Data Analysis:
-
The rate of decrease in fluorescence corresponds to the rate of nucleotide exchange.
-
Plot the initial rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
GAP-Mediated GTP Hydrolysis Assay
This assay determines the rate of GTP hydrolysis by KRAS G12S, a reaction that is significantly impaired in the mutant protein. The Malachite Green assay is a colorimetric method that quantifies the amount of inorganic phosphate (Pi) released during GTP hydrolysis.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
Prepare GTP-loaded KRAS G12S by incubating the protein with a non-hydrolyzable GTP analog followed by buffer exchange.
-
Prepare a stock solution of the test inhibitor.
-
Prepare the Malachite Green reagent as described in the literature.[2]
-
Prepare a phosphate standard curve using KH₂PO₄.
-
-
GTP Hydrolysis Reaction:
-
In a clear 96-well plate, add the assay buffer, GTP-loaded KRAS G12S, and the test inhibitor at various concentrations.
-
If assessing GAP-mediated hydrolysis, add a catalytic amount of a relevant GAP domain (e.g., neurofibromin).
-
Incubate the plate at 37°C.
-
-
Reaction Quenching and Color Development:
-
At specified time points, stop the reaction by adding the Malachite Green reagent to each well.
-
Allow the color to develop for 15-30 minutes at room temperature.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Use the phosphate standard curve to calculate the concentration of Pi released in each well.
-
Plot the amount of Pi released over time to determine the rate of GTP hydrolysis.
-
Compare the rates in the presence and absence of the inhibitor to determine its effect on GTPase activity.
-
KRAS G12S-Raf1 Interaction Assay (AlphaScreen)
This assay measures the ability of an inhibitor to disrupt the interaction between active, GTP-bound KRAS G12S and its downstream effector, the Ras-binding domain (RBD) of Raf1 kinase. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is well-suited for this purpose.
Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 1 mM DTT.
-
Prepare recombinant His-tagged KRAS G12S and GST-tagged Raf1-RBD.
-
Prepare a stock solution of the non-hydrolyzable GTP analog, GTPγS.
-
Serially dilute the test inhibitor.
-
Prepare AlphaScreen Ni-NTA Donor beads and anti-GST Acceptor beads according to the manufacturer's instructions.
-
-
KRAS G12S Activation:
-
Incubate His-KRAS G12S with a molar excess of GTPγS for 1 hour at room temperature to ensure it is in the active conformation.
-
-
Assay Assembly:
-
In a 384-well white plate, add the activated His-KRAS G12S, GST-Raf1-RBD, and the serially diluted inhibitor.
-
Incubate for 30 minutes at room temperature.
-
-
Addition of Beads:
-
Add the AlphaScreen Donor and Acceptor beads to each well.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the extent of the KRAS-Raf1 interaction.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The biochemical assays described in these application notes provide a robust framework for the identification and characterization of inhibitors targeting the KRAS G12S oncoprotein. By employing a combination of nucleotide exchange, GTP hydrolysis, and protein-protein interaction assays, researchers can gain a comprehensive understanding of the mechanism of action of novel KRAS G12S inhibitors, which is a critical step in the development of new cancer therapeutics.
References
Application Notes and Protocols for Studying K-Ras(G12S) Downstream Signaling Using G12Si-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12S mutation, where glycine at codon 12 is replaced by serine, is a known driver of oncogenesis. G12Si-1 is a selective, covalent inhibitor that targets the mutant serine residue of K-Ras(G12S), offering a promising tool for studying its downstream signaling pathways and for the development of targeted therapies.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound and its optimized analogue, G12Si-5, to investigate K-Ras(G12S)-mediated signaling.
Mechanism of Action
This compound is a β-lactone-containing small molecule that selectively acylates the mutant serine at position 12 of K-Ras(G12S).[2][6] This covalent modification occurs in the switch-II pocket of the GDP-bound state of K-Ras(G12S), effectively locking the protein in an inactive conformation.[6][7] By doing so, this compound inhibits the interaction of K-Ras(G12S) with its downstream effectors, thereby suppressing oncogenic signaling.[1][2][3][4][5] The inhibitor shows high selectivity for the G12S mutant, with no covalent adduct formation observed with wild-type K-Ras.[2][8]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | K-Ras(G12S)•GDP | Wild-type K-Ras | Conditions | Reference |
| Covalent Adduct Formation | 64% (1 hr), 100% (12 hr) | No adduct | 10 µM this compound, 4 µM K-Ras at 23°C | [2][8] |
| Thermal Stabilization (ΔTm) | +17.2 °C | Not applicable | K-Ras(G12S)•GDP Tm: 53.7°C to 70.9°C | [2] |
Table 2: Cellular Efficacy of G12Si-5 (Optimized Analog of this compound)
| Cell Line | KRAS Status | IC50 (µM) | Effect on Downstream Signaling | Reference |
| Ba/F3:K-Ras(G12S) | G12S (transduced) | 2.4 | Dose-dependent reduction in p-ERK | [8] |
| Parental Ba/F3 | Wild-type | 12.5 | Weaker effect compared to G12S cells | [8] |
| KMS20 | G12S (homozygous) | 7.5 | Reduction in p-ERK, gel-mobility shift of K-Ras | [8] |
| A549 | G12S | >10 | Reduction in p-ERK, gel-mobility shift of K-Ras | [8][9] |
| LS123 | G12S | >10 | Reduction in p-ERK, gel-mobility shift of K-Ras | [8] |
| A375 | Wild-type | Not perturbed | No change in signaling | [8][9] |
| SW1990 | G12D (homozygous) | Not perturbed | No change in signaling | [8][9] |
| H358 | G12C (heterozygous) | Weak inhibition | Weak inhibition of p-ERK | [8][9] |
Signaling Pathways
The primary downstream signaling cascades affected by active K-Ras are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation, survival, and growth.[10][11][12][13] this compound and its analogs effectively suppress the phosphorylation of ERK and AKT in K-Ras(G12S) mutant cells.[2][14]
Figure 1: K-Ras(G12S) downstream signaling and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Covalent Modification of K-Ras(G12S) by this compound
Objective: To assess the covalent binding of this compound to recombinant K-Ras(G12S) protein using whole-protein mass spectrometry.
Materials:
-
Recombinant K-Ras(G12S)•GDP protein
-
Recombinant wild-type K-Ras•GDP protein (as a negative control)
-
This compound (e.g., from MedChemExpress)
-
Phosphate-buffered saline (PBS)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare a 4 µM solution of K-Ras(G12S)•GDP and wild-type K-Ras•GDP in PBS.
-
Prepare a 10 µM solution of this compound in PBS. It is advisable to first dissolve this compound in a small amount of DMSO and then dilute it in PBS.
-
Mix the K-Ras protein solutions with the this compound solution.
-
Incubate the reactions at 23°C.
-
Take aliquots at different time points (e.g., 0, 1, 4, and 12 hours).
-
Quench the reaction by adding 0.1% formic acid.
-
Desalt the protein samples using a C4 ZipTip or equivalent.
-
Analyze the samples by LC-MS. The expected mass shift upon covalent modification by this compound should be calculated based on its molecular weight.
-
Deconvolute the mass spectra to determine the percentage of modified protein.
Protocol 2: Cellular Inhibition of K-Ras(G12S) Downstream Signaling
Objective: To evaluate the effect of this compound or G12Si-5 on the phosphorylation of ERK and AKT in K-Ras(G12S)-mutant cancer cell lines.
Materials:
-
K-Ras(G12S) mutant cell line (e.g., A549, KMS20)
-
Wild-type KRAS cell line (e.g., A375) as a negative control
-
This compound or G12Si-5
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK (T202/Y204), anti-ERK, anti-phospho-AKT (S473), anti-AKT, anti-K-Ras, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of G12Si-5 (e.g., 0, 0.1, 1, 5, 10 µM) or a single high concentration of this compound for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A gel-mobility shift of K-Ras may also be observed upon covalent modification.
Figure 2: Experimental workflow for studying this compound/5 activity.
Logical Relationships
The utility of this compound and its analogs is based on a clear logical progression from biochemical interaction to cellular effect.
Figure 3: Logical flow from this compound binding to cellular response.
Conclusion
This compound and its derivatives are powerful chemical probes for elucidating the mechanisms of K-Ras(G12S)-driven oncogenesis. The protocols and data presented here provide a framework for researchers to utilize these inhibitors to study downstream signaling pathways, validate K-Ras(G12S) as a therapeutic target, and potentially screen for more potent and specific inhibitors. The high selectivity of these compounds for the G12S mutant over wild-type K-Ras underscores their potential as both research tools and starting points for drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) [ouci.dntb.gov.ua]
- 4. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) [escholarship.org]
- 5. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective targeting of the oncogenic KRAS G12S mutant allele by CRISPR/Cas9 induces efficient tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of G12S-i-1, a Novel KRAS G12S Inhibitor
For Research Use Only.
Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, with the G12S mutation being a notable driver in various malignancies, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes such as cell growth, differentiation, and survival. The G12S mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and subsequent uncontrolled cell proliferation and survival through downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades.
G12S-i-1 is a novel, potent, and selective small molecule inhibitor designed to target the KRAS G12S mutant protein. By covalently binding to the mutant cysteine residue, G12S-i-1 locks the KRAS G12S protein in its inactive GDP-bound state, thereby inhibiting downstream signaling and inducing anti-tumor effects. These application notes provide detailed protocols for the preclinical evaluation of G12S-i-1 in cancer cell lines and in vivo xenograft models.
Key Signaling Pathway
Experimental Workflow
In Vitro Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2]
Materials:
-
KRAS G12S mutant cancer cell lines (e.g., NCI-H358, A549) and KRAS wild-type cell lines (e.g., HCT116)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
G12S-i-1 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of G12S-i-1 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the G12S-i-1 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).[3][4]
Materials:
-
KRAS G12S mutant cancer cell lines
-
G12S-i-1
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of G12S-i-1 and a vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.[5][6][7][8][9]
Materials:
-
KRAS G12S mutant cancer cell lines
-
G12S-i-1
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with G12S-i-1 for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis of MAPK and PI3K/AKT Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the KRAS downstream signaling pathways.[10][11][12][13][14]
Materials:
-
KRAS G12S mutant cancer cell lines
-
G12S-i-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Chemiluminescence detection reagents and imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with G12S-i-1 for 2-4 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of G12S-i-1 in a living organism.[15][16][17][18]
Materials:
-
Athymic nude mice (4-6 weeks old)
-
KRAS G12S mutant cancer cell line (e.g., NCI-H358)
-
Matrigel
-
G12S-i-1 formulation for oral gavage
-
Vehicle control
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer G12S-i-1 or vehicle daily by oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot or immunohistochemistry for p-ERK).
Data Presentation
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | KRAS Status | G12S-i-1 IC50 (nM) |
| NCI-H358 | G12S Mutant | 15 |
| A549 | G12S Mutant | 25 |
| HCT116 | Wild-Type | >10,000 |
| MIA PaCa-2 | G12D Mutant | >10,000 |
Table 2: Apoptosis Induction in NCI-H358 Cells
| Treatment | Concentration (nM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle | 0 | 4.5 | 2.1 | 6.6 |
| G12S-i-1 | 10 | 15.2 | 8.5 | 23.7 |
| G12S-i-1 | 50 | 28.9 | 15.3 | 44.2 |
Table 3: Cell Cycle Arrest in NCI-H358 Cells
| Treatment | Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | 0 | 45.2 | 35.8 | 19.0 |
| G12S-i-1 | 10 | 65.7 | 20.1 | 14.2 |
| G12S-i-1 | 50 | 78.3 | 10.5 | 11.2 |
Table 4: In Vivo Anti-Tumor Efficacy in NCI-H358 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 | - |
| G12S-i-1 | 25 | 625 | 50 |
| G12S-i-1 | 50 | 250 | 80 |
References
- 1. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 2. mdpi.com [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Apoptosis Assay | Immuno-Oncology | Xeno Diagnostics [xenodiagnostics.com]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Item - Supplementary Methods from Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 18. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
G12Si-1 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with G12Si-1 solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal results, it is highly recommended to prepare stock solutions of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Concentrated stock solutions, typically at 10 mM or higher, can be prepared and stored for future use.
Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell culture medium. What is causing this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue for hydrophobic small molecules like this compound. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the final aqueous environment. The primary reasons for this include:
-
High Final Concentration: The final concentration of this compound in the aqueous solution may exceed its solubility limit.
-
High Final DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in your aqueous solution can still lead to solubility issues and can also be toxic to cells. It is best to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for most cell-based assays.
-
Rapid Change in Solvent Polarity: Adding a concentrated DMSO stock directly and quickly into an aqueous solution can cause a rapid shift in polarity, leading to precipitation.
-
Buffer Composition and pH: The salt concentration, protein content, and pH of your buffer or cell culture medium can influence the solubility of this compound.
Q3: What is the maximum recommended final concentration of this compound in aqueous solutions for in vitro assays?
A3: The seminal study on this compound by Zhang et al. in Nature Chemical Biology (2022) utilized the compound at a concentration of 10 µM for treating cells and for biochemical assays.[1] While higher concentrations may be achievable with careful optimization, 10 µM serves as a validated starting point for many experimental setups. It is always advisable to perform a solubility test in your specific buffer or medium to determine the practical working concentration range.
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
A4: Several strategies can be employed to improve the solubility and prevent precipitation of this compound:
-
Optimize DMSO Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thereby lowering the final DMSO concentration in your assay.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, and then add this intermediate dilution to the final volume.
-
Controlled Addition: Add the DMSO stock solution dropwise to your pre-warmed (e.g., 37°C) aqueous solution while gently vortexing or stirring. This gradual addition can prevent localized high concentrations and rapid polarity changes.
-
Use of Surfactants or Co-solvents: For biochemical assays, the inclusion of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.01-0.1%), can help maintain solubility. For in vivo studies, formulation vehicles containing co-solvents like polyethylene glycol (PEG) and surfactants are often used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate immediately upon dilution. | Final concentration of this compound is too high. | Decrease the final concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid change in solvent polarity. | Add the this compound DMSO stock solution dropwise to the aqueous solution while vortexing. Pre-warm the aqueous solution to 37°C. | |
| Precipitate forms over time during incubation. | Compound is unstable or has low kinetic solubility in the aqueous solution. | Consider the use of a stabilizing agent like a surfactant (e.g., 0.01% Tween-20) in biochemical assays. For cell-based assays, ensure the final DMSO concentration is as low as possible (≤ 0.1%). |
| Interaction with media components (e.g., proteins, salts). | Test the solubility of this compound in a simpler buffer, such as Phosphate-Buffered Saline (PBS), to see if media components are the issue. | |
| Inconsistent experimental results. | Undissolved this compound leading to inaccurate effective concentrations. | Visually inspect your solutions for any signs of precipitation before use. If precipitation is observed, do not proceed with the experiment. Address the solubility issue using the recommendations in this guide. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile, chemical-resistant container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Dilution of this compound into Aqueous Solutions (for Cell-Based Assays)
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. Aim for a final DMSO concentration of ≤ 0.1%.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Protocol 3: Kinetic Solubility Assay in PBS
This assay can be used to estimate the solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
-
-
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock in DMSO in a separate 96-well plate.
-
In the clear-bottom 96-well plate, add a fixed volume of PBS to each well.
-
Transfer a small, equal volume of each DMSO serial dilution into the corresponding wells of the PBS plate. The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance at a wavelength where this compound does not absorb (e.g., 650 nm) or measure light scattering using a nephelometer.
-
Plot the absorbance or light scattering signal against the this compound concentration. The concentration at which a significant increase in the signal is observed indicates the kinetic solubility limit.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified K-Ras signaling pathway and the mechanism of this compound.
References
Technical Support Center: Optimizing G12Si-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of G12Si-1, a selective covalent inhibitor of K-Ras(G12S).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 1 µM to 20 µM is recommended. An optimized derivative, G12Si-5, has shown an IC50 of 2.4 µM in Ba/F3:K-Ras(G12S) cells.[1] The optimal concentration is highly dependent on the cell line and experimental conditions. We recommend performing a dose-response curve to determine the IC50 for your specific cell model.
Q2: I am observing high variability in my IC50 values between experiments. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell Line Integrity: Ensure you are using a low passage number of your cell line and perform regular cell line authentication to prevent phenotypic drift.[2]
-
Cell Seeding Density: Cell density can significantly impact drug response. Standardize your seeding density to ensure cells are in the exponential growth phase during treatment.[2]
-
Inhibitor Stability: this compound is a covalent inhibitor and may have limited stability in solution. Prepare fresh dilutions from a concentrated stock for each experiment and minimize freeze-thaw cycles by aliquoting the stock solution.[2]
-
Time-Dependent Inhibition: As a covalent inhibitor, the IC50 of this compound is time-dependent. Ensure that the incubation time is kept consistent across all experiments to obtain reproducible results.[3]
Q3: My this compound treatment is not showing a significant effect on the downstream signaling of K-Ras(G12S) (e.g., pERK levels). What should I do?
A3: If you are not observing the expected downstream effects, consider the following:
-
Confirm Target Engagement: It is crucial to confirm that this compound is binding to K-Ras(G12S) in your cells. Mass spectrometry-based approaches are the gold standard for verifying target engagement of covalent inhibitors.[2]
-
Optimize Treatment Time and Concentration: The covalent modification of K-Ras(G12S) by this compound is time- and concentration-dependent. Try increasing the incubation time or the concentration of this compound.
-
Assess Cell Permeability: Ensure that this compound is effectively penetrating the cell membrane of your specific cell line.
-
Check for Resistance Mechanisms: Cancer cells can develop resistance to KRAS inhibitors through various mechanisms, including the activation of bypass signaling pathways.[4]
Q4: How can I be sure that the observed effects are specific to the inhibition of K-Ras(G12S) and not due to off-target effects?
A4: To verify the specificity of this compound, consider the following control experiments:
-
Use a Negative Control Compound: G12Si-2 is an analog of this compound that is not a covalent inhibitor of K-Ras(G12S) and can be used as a negative control.[1]
-
Test on Wild-Type KRAS Cell Lines: Compare the effects of this compound on your K-Ras(G12S) mutant cell line with its effects on a cell line expressing wild-type KRAS. This compound is expected to have minimal effect on cells with wild-type KRAS.[1]
-
Rescue Experiments: If possible, perform experiments where the expression of a drug-resistant K-Ras(G12S) mutant is introduced to see if it rescues the observed phenotype.
Q5: What are the best practices for preparing and storing this compound?
A5: For optimal performance, follow these guidelines:
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. The stability of this compound in cell culture media over long incubation periods should be considered and may need to be empirically determined.
Data Presentation
| Parameter | Cell Line | Concentration/IC50 | Reference |
| IC50 of G12Si-5 (optimized derivative) | Ba/F3:K-Ras(G12S) | 2.4 µM | [1] |
| Recommended Starting Concentration Range | Various | 1 - 20 µM | User Determined |
| Optimal Concentration for Efficacy | User Defined | User Determined | User Determined |
| Maximum Non-toxic Concentration | User Defined | User Determined | User Determined |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-ERK (pERK)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the K-Ras(G12S) signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration and efficacy.
References
- 1. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Off-Target Effects of KRAS G12C Inhibitors in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects while working with KRAS G12C inhibitors, using MRTX849 (adagrasib) as a primary example.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of MRTX849 (adagrasib)?
A1: MRTX849 is a highly selective covalent inhibitor of KRAS G12C.[1][2][3] However, like many kinase inhibitors, the potential for off-target activity exists, especially at higher concentrations. Preclinical chemical proteomics have demonstrated a high degree of selectivity for KRAS G12C. In one study, at a concentration of 1 µM in NCI-H358 cells, the only identified off-target protein was Lysine-tRNA ligase (KARS).[4] Another study using a probe-based approach in the same cell line identified only KRAS G12C as a significant target at 1 µM.[4]
Clinically, treatment-related adverse events (TRAEs) have been observed, with the most common being diarrhea, nausea, vomiting, and fatigue.[5][6] While these are not direct proof of specific molecular off-targets, they suggest broader biological effects that researchers should be mindful of in their experimental systems.
Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
A2: Distinguishing on-target from off-target effects is crucial. Here are several strategies:
-
Dose-Response Correlation: A true on-target effect should correlate with the inhibitor's potency for KRAS G12C inhibition. Off-target effects may only appear at significantly higher concentrations. Compare the effective concentration in your assay with the known IC50 for KRAS G12C inhibition (typically in the low nanomolar range for MRTX849).[1][7][8]
-
Use of Structurally Unrelated Inhibitors: Employing another KRAS G12C inhibitor with a different chemical scaffold (e.g., sotorasib/AMG 510) can help. If both inhibitors produce the same phenotype at concentrations relevant to their respective KRAS G12C IC50s, it is more likely an on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by introducing a constitutively active downstream effector of KRAS (e.g., a mutant form of RAF or MEK) to see if it reverses the observed phenotype.
-
Target Engagement Assays: Directly measure the extent of covalent modification of KRAS G12C at the concentrations used in your experiments. This can confirm that the target is engaged at concentrations where the phenotype is observed.
Q3: What experimental approaches can minimize off-target effects?
A3: Minimizing off-target effects is key to generating reliable data:
-
Use the Lowest Effective Concentration: Titrate the inhibitor to the lowest concentration that achieves the desired level of on-target inhibition (e.g., reduction in pERK levels) to avoid engaging less sensitive off-targets.
-
Optimize Treatment Duration: Shorten the incubation time with the inhibitor to the minimum necessary to observe the on-target effect. Prolonged exposure can increase the likelihood of off-target interactions.
-
Serum Starvation: In cell culture experiments, serum starvation prior to and during inhibitor treatment can reduce the activation of parallel signaling pathways that might be affected by off-target activities.
-
Washout Experiments: For covalent inhibitors, a washout experiment can help distinguish between stable, on-target covalent inhibition and transient, off-target effects. After treatment, wash the cells and replace with fresh media. On-target effects should persist longer due to the irreversible binding.[9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Potential Cause: Cell line heterogeneity, passage number, or inconsistent assay conditions.
-
Troubleshooting Steps:
-
Cell Line Authentication: Confirm the identity of your cell line using short tandem repeat (STR) profiling.
-
Standardize Passage Number: Use cells within a narrow and low passage number range for all experiments.
-
Control Seeding Density: Ensure consistent cell seeding density and that cells are in an exponential growth phase at the time of treatment.[10]
-
Verify Inhibitor Potency: Prepare fresh dilutions of the inhibitor from a concentrated stock for each experiment and minimize freeze-thaw cycles.[10]
-
Issue 2: Discrepancy between KRAS G12C modification and downstream signaling inhibition.
-
Potential Cause: Feedback reactivation of the MAPK pathway or activation of parallel signaling pathways.
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform a time-course experiment to assess the kinetics of pERK inhibition and potential rebound. Feedback reactivation can occur within hours of treatment.[11]
-
Analyze Alternative Pathways: Investigate the activation status of other pathways (e.g., PI3K/AKT/mTOR) that could compensate for KRAS inhibition.[3]
-
Consider Combination Therapy: In cases of feedback reactivation, co-treatment with an inhibitor of the feedback mechanism (e.g., an EGFR or SHP2 inhibitor) may be necessary to achieve sustained downstream inhibition.[12][13]
-
Issue 3: Unexpected cell toxicity in non-KRAS G12C cell lines.
-
Potential Cause: Off-target cytotoxic effects at high concentrations.
-
Troubleshooting Steps:
-
Full Dose-Response Curve: Generate a full dose-response curve to determine the concentration at which toxicity occurs and compare it to the on-target IC50. MRTX849 shows significantly lower potency in non-KRAS G12C cell lines.[14]
-
Chemical Proteomics: To identify potential off-targets, consider performing competitive chemical proteomics experiments using a probe-based approach to identify proteins that bind the inhibitor at toxic concentrations.[4][15]
-
Quantitative Data Summary
Table 1: In Vitro Potency of Adagrasib (MRTX849)
| Cell Line | KRAS Mutation | 2D Cell Viability IC50 | 3D Cell Viability IC50 | pERK Inhibition IC50 | pS6 Inhibition IC50 |
| MIA PaCa-2 | G12C | 10 - 973 nM | 0.2 - 1042 nM | Single-digit nM | Single-digit nM |
| NCI-H358 | G12C | Data not specified | Data not specified | Single-digit nM | Single-digit nM |
| Various | G12C | Potent Inhibition | Potent Inhibition | Single-digit nM | Single-digit nM |
| Non-G12C | WT or other | > 1 µM | > 3 µM | Not applicable | Not applicable |
Data compiled from multiple sources.[1][14] The range in viability IC50s reflects the heterogeneity of response across different KRAS G12C mutant cell lines.
Table 2: Adagrasib (MRTX849) Pharmacokinetic Parameters
| Parameter | Value | Species |
| Half-life (t1/2) | ~24 hours | Human |
| Recommended Phase II Dose | 600 mg twice daily | Human |
| CSF Penetration | Yes | Human & Mouse |
Data from clinical and preclinical studies.[2][6][7]
Detailed Experimental Protocols
Protocol 1: Western Blot for Downstream Signaling Pathway Analysis
-
Cell Seeding: Plate KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): The following day, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Treat cells with a serial dilution of MRTX849 (e.g., 0, 1, 10, 100, 1000 nM) for the desired duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-vinculin or β-actin as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: LC-MS/MS-based Target Engagement Assay
-
Sample Preparation: Treat KRAS G12C mutant cells with MRTX849 at various concentrations for a defined period (e.g., 3 hours).
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein.
-
Proteomic Analysis:
-
Subject the protein lysate to tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the relative abundance of the peptide containing the unmodified Cys12 and the MRTX849-adducted Cys12 peptide.
-
A dose-dependent increase in the adducted peptide and a corresponding decrease in the unmodified peptide confirms target engagement.[4]
-
Visualizations
Caption: Simplified KRAS G12C signaling and the inhibitory mechanism of MRTX849.
Caption: Experimental workflow for Western Blot analysis of downstream signaling.
Caption: Logic diagram for troubleshooting on-target vs. off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 14. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of G12Si-1 in Experimental Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and performance of G12Si-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in anhydrous DMSO can be stored at -80°C. Avoid repeated freeze-thaw cycles to minimize degradation.
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
Q3: I am observing a decrease in this compound activity over time in my aqueous assay buffer. Why is this happening?
A3: this compound contains a β-lactone moiety, which is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is pH and temperature-dependent. It is advisable to prepare fresh dilutions of this compound in your final assay buffer immediately before each experiment.
Q4: Can I include nucleophilic reagents in my assay buffer when using this compound?
A4: No, it is crucial to avoid nucleophilic reagents such as dithiothreitol (DTT) and β-mercaptoethanol in your assay buffer. These reagents can react with the electrophilic β-lactone ring of this compound, leading to its inactivation.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Cell Passage Number. High passage numbers can lead to phenotypic drift and altered cellular responses.[1][2][3]
-
Solution: Use cells with a consistent and low passage number for all experiments.
-
-
Possible Cause 2: Mycoplasma Contamination. Mycoplasma can alter cellular metabolism and signaling, affecting experimental outcomes.[1][2][3]
-
Solution: Regularly test your cell lines for mycoplasma contamination.
-
-
Possible Cause 3: Instability in Media. this compound may degrade in complex cell culture media over the course of a long incubation period.
-
Solution: Minimize the incubation time of this compound with cells or consider a media change to replenish the active compound in longer-term experiments.
-
Issue 2: Low or no covalent modification of K-Ras(G12S) protein observed.
-
Possible Cause 1: Inactive this compound. The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound and prepare new stock solutions. Verify the compound's integrity using analytical methods if possible.
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The pH, temperature, or incubation time may not be optimal for the covalent reaction.
-
Solution: Optimize the reaction conditions. The covalent modification is generally more efficient at a neutral or slightly basic pH. Ensure adequate incubation time for the reaction to proceed.
-
-
Possible Cause 3: Incorrect Protein State. this compound preferentially binds to the GDP-bound state of K-Ras(G12S).[4]
-
Solution: Ensure that the recombinant K-Ras(G12S) protein is predominantly in the GDP-bound state before initiating the reaction.
-
Data Presentation
Table 1: Stability of this compound in Phosphate-Buffered Saline (PBS)
This table summarizes the hydrolytic stability of this compound in a common aqueous buffer. Data is extrapolated from a published study that monitored the amount of non-hydrolyzed compound over time.[5]
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 1 | 85 |
| 2 | 72 |
| 4 | 55 |
| 8 | 30 |
| 24 | <10 |
Table 2: Reagent Compatibility with this compound
This table provides guidance on the compatibility of common laboratory reagents with this compound, based on its chemical properties as a β-lactone.
| Reagent | Compatibility | Rationale |
| DMSO | High | Aprotic solvent, suitable for stock solutions. |
| Ethanol | Moderate | Protic solvent, may slowly react with the β-lactone. |
| PBS (pH 7.4) | Low | Aqueous buffer, leads to hydrolysis over time. |
| Tris (pH > 8) | Very Low | Nucleophilic amine can react with the β-lactone. |
| DTT/β-mercaptoethanol | Very Low | Strong nucleophiles that will inactivate this compound. |
| BSA | Moderate | Can sequester the compound, reducing its effective concentration. |
Experimental Protocols
Protocol 1: Assessing Covalent Modification of K-Ras(G12S) by this compound using Mass Spectrometry
This protocol is based on the methodology described in the literature for confirming the covalent binding of this compound to its target protein.[4]
-
Protein Preparation: Prepare a solution of recombinant K-Ras(G12S)•GDP protein at a concentration of 4 µM in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂).
-
Compound Treatment: Add this compound to the protein solution to a final concentration of 10 µM. Prepare a control sample with an equivalent volume of DMSO.
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 2 hours).
-
Sample Preparation for MS: Desalt the protein samples using a C4 ZipTip or a similar method to remove excess reagents.
-
Mass Spectrometry Analysis: Analyze the samples by whole-protein mass spectrometry to detect the mass shift corresponding to the covalent adduction of this compound to the K-Ras(G12S) protein.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound covalent modification.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing G12Si-1 Toxicity in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing toxicity-related issues when working with the KRAS G12S covalent inhibitor, G12Si-1, in cellular models.
I. Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why am I observing high variability in my IC50 values for this compound across experiments?
High variability in IC50 values is a frequent issue in cell-based assays. Several factors can contribute to this inconsistency:
-
Cell Line Integrity and Passage Number: Cancer cell lines can undergo genetic and phenotypic drift with increasing passage numbers, altering their sensitivity to inhibitors.
-
Solution: Always use cell lines from a reputable source (e.g., ATCC). It is crucial to perform cell line authentication, for instance, through STR profiling, to confirm their identity. For consistent results, use cells within a low and consistent passage number range for all experiments. It is good practice to thaw a fresh vial of low-passage cells after a defined number of passages.
-
-
Inhibitor Stability and Handling: As a covalent inhibitor, the stability of this compound in solution is critical. Improper storage or multiple freeze-thaw cycles can lead to its degradation.
-
Solution: Prepare fresh dilutions of the inhibitor from a concentrated stock solution for each experiment. To minimize degradation, aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at the recommended temperature (e.g., -80°C) and protect it from light.
-
-
Assay Format and Cell Density: The experimental format and cell density at the time of treatment can significantly impact the drug response.
-
Solution: Be consistent with your chosen assay format. For data that is more physiologically relevant, consider using 3D culture models like spheroids, though this may require re-optimization of the assay.[1] It is also important to optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase when the inhibitor is added.
-
Question 2: My this compound treatment shows potent inhibition of p-ERK in initial hours, but the effect diminishes over time. Why is this happening?
This phenomenon, known as adaptive resistance, is a common cellular response to targeted therapies that inhibit key signaling pathways.
-
Feedback Reactivation: Inhibition of the MAPK pathway by this compound can trigger feedback mechanisms that lead to the reactivation of upstream signaling molecules, such as receptor tyrosine kinases (RTKs). This can, in turn, reactivate the KRAS signaling pathway.
-
Signaling Pathway Crosstalk: Cells can compensate for the inhibition of one pathway by upregulating parallel signaling pathways, such as the PI3K/AKT pathway, to promote survival and proliferation.
Question 3: I am observing significant cytotoxicity in my wild-type KRAS cell line treated with this compound, which is supposed to be selective. What could be the cause?
While this compound is designed to be selective for the KRAS G12S mutant, off-target effects can sometimes lead to toxicity in wild-type cells, especially at higher concentrations.
-
Off-Target Covalent Modification: The reactive nature of covalent inhibitors raises the possibility of binding to other proteins with reactive cysteines or other nucleophilic residues.
-
Solution: To investigate this, consider performing chemoproteomic profiling to identify potential off-target proteins. This can be done using techniques like activity-based protein profiling (ABPP) or thermal proteome profiling (TPP).
-
-
General Cellular Stress: At high concentrations, small molecules can induce cellular stress responses independent of their intended target, leading to apoptosis or necrosis.
-
Solution: It is important to perform dose-response experiments to determine the therapeutic window of this compound in your specific cell model. Also, consider using multiple, distinct cell viability assays to confirm the nature of the observed cell death.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, covalent inhibitor that targets the G12S mutation in the KRAS protein. It works by forming a covalent bond with the mutant serine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, thereby suppressing oncogenic signaling.
Q2: Which cell lines are suitable for studying this compound toxicity?
The choice of cell line is critical for obtaining relevant data. Here are some recommendations:
-
KRAS G12S Mutant Cell Lines: A549 (non-small cell lung cancer) and SW48 (colorectal cancer) are commonly used cell lines that harbor the KRAS G12S mutation.[2][3]
-
Wild-Type KRAS Cell Lines: To assess selectivity and off-target toxicity, it is advisable to use cell lines with wild-type KRAS, such as A375 (melanoma).[2]
-
Other KRAS Mutant Cell Lines: To further confirm selectivity, you can use cell lines with other KRAS mutations, like SW1990 (KRAS G12D) or H358 (KRAS G12C).[2]
Q3: What are the expected effects of this compound on downstream signaling pathways?
Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of key downstream effectors in the MAPK and PI3K/AKT pathways.
-
p-ERK Inhibition: A significant reduction in the levels of phosphorylated ERK (p-ERK) is a primary indicator of this compound target engagement and pathway inhibition.
-
p-AKT Inhibition: Inhibition of the PI3K/AKT pathway, as measured by a decrease in phosphorylated AKT (p-AKT), is also expected, although the effect might be cell-line dependent.
III. Data Presentation
Quantitative Data Summary
The following table summarizes the inhibitory effects of G12Si-5, a potent analog of this compound, on cell viability and downstream signaling.
| Cell Line | KRAS Status | Assay Type | Parameter | G12Si-5 Concentration | Result |
| A549 | G12S | Western Blot | p-ERK Levels | 10 µM | Near complete inhibition |
| A549 | G12S | Western Blot | p-ERK Levels | 1 µM | Significant inhibition |
| A549 | G12S | Western Blot | p-ERK Levels | 0.1 µM | Partial inhibition |
| A375 | Wild-Type | Western Blot | p-ERK Levels | 10 µM | No significant inhibition |
| SW1990 | G12D | Western Blot | p-ERK Levels | 10 µM | No significant inhibition |
| H358 | G12C | Western Blot | p-ERK Levels | 10 µM | Weak inhibition |
| Ba/F3:K-Ras(G12S) | G12S (engineered) | Cell Growth | Relative Growth | Dose-dependent | Inhibition observed |
| Ba/F3 parental | Wild-Type | Cell Growth | Relative Growth | Various | No significant inhibition |
Data is compiled from a study by Zhang et al. (2022) on G12Si-5, a more potent analog of this compound. The results are indicative of the expected effects of this compound.[4]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the toxicity and efficacy of this compound in cellular models.
Cell Viability Assay (WST-1 Method)
This protocol describes a colorimetric assay to measure cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
Materials:
-
KRAS G12S mutant and wild-type cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. Recommended starting concentrations range from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for p-ERK and p-AKT
This protocol outlines the procedure for assessing the inhibition of downstream KRAS signaling by this compound.
Materials:
-
Cell lysates from this compound treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After this compound treatment for the desired time (e.g., 2, 6, 24 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
-
V. Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: KRAS Signaling Pathway and this compound Inhibition.
Caption: General Experimental Workflow for this compound Evaluation.
Caption: Troubleshooting Logic Flowchart for this compound Experiments.
References
G12Si-1 Technical Support Center: Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing G12Si-1, a selective covalent inhibitor of K-Ras(G12S), in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, covalent inhibitor of the K-Ras(G12S) mutant protein.[1][2] Its mechanism involves a nucleophilic attack on the β-lactone ring of this compound by the hydroxyl group of the mutant serine at position 12 of K-Ras. This results in the formation of a stable, covalent acyl-enzyme complex, which locks the K-Ras(G12S) protein in an inactive state and suppresses downstream oncogenic signaling pathways, such as the MAPK/ERK pathway.[1][3] this compound has also been shown to block the Sos-catalyzed nucleotide exchange, further inhibiting K-Ras activation.[1][2]
Q2: What is the recommended solvent for this compound and how should it be stored for long-term use?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -80°C to minimize freeze-thaw cycles. For working solutions in cell culture media, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
Q3: How stable is this compound in aqueous cell culture media for long-term experiments?
A3: While specific long-term stability data for this compound in cell culture media is not extensively published, β-lactones can be susceptible to hydrolysis in aqueous solutions. For long-term in vitro studies (lasting several days or weeks), it is recommended to refresh the culture media with freshly diluted this compound every 24-48 hours to ensure a consistent effective concentration.
Q4: What are the potential off-target effects of this compound in long-term studies?
A4: As a covalent inhibitor, this compound has the potential for off-target covalent modification of other proteins with reactive serine or cysteine residues.[3][4] While designed for selectivity towards K-Ras(G12S), high concentrations or prolonged exposure could lead to off-target effects.[4] It is crucial to perform dose-response experiments to determine the lowest effective concentration and to include appropriate controls to monitor for potential off-target-related phenotypes.[5]
Q5: How can I assess target engagement of this compound in my long-term experiments?
A5: Target engagement can be assessed by monitoring the downstream signaling of K-Ras. A common method is to perform a Western blot for the phosphorylated form of ERK (p-ERK), a key downstream effector of the MAPK pathway. A sustained decrease in p-ERK levels in this compound-treated K-Ras(G12S)-mutant cells would indicate continued target engagement.
Troubleshooting Guides
Issue 1: Diminished or inconsistent inhibitory effect of this compound in a long-term cell culture experiment.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Refresh the cell culture media with freshly prepared this compound every 24-48 hours. Avoid using old or repeatedly freeze-thawed stock solutions.
-
-
Possible Cause 2: Development of Cellular Resistance.
-
Troubleshooting Step: Analyze downstream signaling pathways (e.g., PI3K/AKT) to check for reactivation.[6] Consider combination therapies with inhibitors of potential resistance pathways.
-
-
Possible Cause 3: High Cell Density.
-
Troubleshooting Step: Ensure that cells are not overgrown, as high cell density can alter cellular metabolism and drug sensitivity. Maintain a consistent cell seeding density across experiments.
-
Issue 2: Observed cellular toxicity at effective concentrations of this compound.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Perform a dose-response curve to identify the minimal effective concentration that inhibits K-Ras(G12S) signaling without causing significant toxicity.[5] Use a structurally different K-Ras(G12S) inhibitor as a control to see if the toxicity is specific to this compound's chemical scaffold.
-
-
Possible Cause 2: On-target toxicity in a specific cell line.
-
Troubleshooting Step: Perform a rescue experiment by overexpressing a this compound-resistant form of K-Ras(G12S) to see if the toxicity is mitigated. This can help confirm if the toxicity is a direct result of inhibiting the intended target.
-
Data Presentation
Table 1: Hypothetical Long-Term In Vitro Efficacy of this compound in K-Ras(G12S) Mutant Cell Line (e.g., A549)
| Treatment Group | Concentration (µM) | Treatment Duration (days) | Cell Viability (% of Control) | p-ERK/Total ERK Ratio |
| Vehicle (DMSO) | 0.1% | 14 | 100% | 1.0 |
| This compound | 1 | 14 | 65% | 0.4 |
| This compound | 5 | 14 | 40% | 0.1 |
| This compound | 10 | 14 | 25% | <0.1 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Mouse Model with K-Ras(G12S) Mutant Tumors
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Study Duration (days) | Tumor Volume Reduction (%) |
| Vehicle | - | Daily | 28 | 0% |
| This compound | 25 | Daily | 28 | 30% |
| This compound | 50 | Daily | 28 | 55% |
| This compound | 100 | Daily | 28 | 75% |
Experimental Protocols
Protocol 1: Long-Term In Vitro Cell Viability Assay
-
Cell Seeding: Plate K-Ras(G12S) mutant cells (e.g., A549) in 96-well plates at a low density (e.g., 1000-2000 cells/well) to allow for long-term growth.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Media Refreshment: Replace the culture media with fresh media containing the respective treatments every 48 hours.
-
Viability Assessment: At designated time points (e.g., day 7, 14, 21), assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control group and plot the results as a function of this compound concentration and time.
Protocol 2: In Vivo Xenograft Tumor Growth Study
-
Tumor Implantation: Subcutaneously implant K-Ras(G12S) mutant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-ERK, immunohistochemistry).
Mandatory Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for Long-Term this compound Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating KRAS G12S/G12C Degradation in In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitigating the degradation of oncogenic KRAS G12S and G12C proteins in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for inducing degradation of KRAS G12S/G12C in vivo?
A1: The most prominent strategy is the use of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (KRAS G12S/G12C), leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] Another approach is the dTAG system, which involves tagging the target protein with a "degradation tag" that can be bound by a small molecule, leading to its degradation.[4]
Q2: What are the common challenges encountered when using KRAS G12S/G12C degraders in vivo?
A2: Researchers often face challenges such as:
-
Limited Efficacy: Some degraders may successfully degrade reporter proteins but fail to degrade endogenous KRAS G12C in cancer cells.[1]
-
Resistance: Tumors can develop resistance to KRAS degradation through various mechanisms, including dysregulation of the proteolytic machinery.[6][7]
-
Off-Target Effects: Ensuring the specificity of the degrader to the mutant KRAS protein without affecting the wild-type protein is a significant consideration.
-
Pharmacokinetics and Bioavailability: The large size and complex structure of PROTACs can hinder their solubility, permeability, and bioavailability, making it challenging to achieve effective concentrations in vivo.[3]
-
Tumor Microenvironment: The complex tumor microenvironment can influence the efficacy of degraders.[4][8]
Q3: How can I troubleshoot inconsistent results in my in vivo experiments with KRAS G12S/G12C inhibitors or degraders?
A3: Inconsistent results can arise from several factors. To troubleshoot, consider the following:
-
Cell Line Integrity: Ensure the use of authenticated, low-passage number cell lines to avoid genetic and phenotypic drift that can alter inhibitor sensitivity.[9]
-
Assay Format: Be aware that 2D and 3D cell culture models can yield different drug responses. For more physiologically relevant data, consider using 3D models like spheroids, but be prepared for re-optimization.[9]
-
Inhibitor/Degrader Stability: As covalent inhibitors and complex molecules, their stability in solution is critical. Prepare fresh dilutions for each experiment, aliquot stock solutions to minimize freeze-thaw cycles, and store them appropriately.[9]
-
Animal Model Considerations: The choice of in vivo model (e.g., immunocompetent vs. immunodeficient mice) can significantly impact the study's outcome, especially when investigating the interplay between KRAS degradation and the immune response.[4]
Troubleshooting Guides
Issue 1: Failure to observe KRAS G12C degradation in endogenous cancer cell lines.
-
Possible Cause: The lead degrader may not effectively poly-ubiquitinate the endogenous KRAS G12C protein.[1]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Utilize techniques like mass spectrometry to verify that the degrader is binding to the endogenous KRAS G12C protein within the cells.
-
Assess Ubiquitination: Perform immunoprecipitation of KRAS G12C followed by western blotting for ubiquitin to determine if the protein is being ubiquitinated upon treatment with the degrader.
-
Optimize Degrader Structure: Consider modifications to the linker or the E3 ligase ligand of the PROTAC to improve the geometry of the ternary complex and enhance ubiquitination efficiency.
-
Issue 2: Emergence of resistance to KRAS G12V degradation in vivo.
-
Possible Cause: Resistance can be driven by the dysregulation of the proteolytic machinery, such as the downregulation of components of the Cullin-RING ligase (CRL) family of E3 ligases.[6][7]
-
Troubleshooting Steps:
-
Analyze Resistant Tumors: Perform proteomic and genomic analyses on resistant tumors to identify alterations in the expression or function of E3 ligases and other components of the ubiquitin-proteasome system.[6]
-
Utilize Alternative Degraders: Test degraders that hijack different E3 ligases. For example, if resistance emerges with a CRBN-recruiting degrader, a VHL-recruiting degrader might be effective.[6]
-
Combination Therapies: Explore combination therapies with drugs that target orthogonal pathways or with KRAS inhibitors that have a different mechanism of action.[10]
-
Data Presentation
Table 1: Comparative Efficacy of KRAS G12C PROTACs
| PROTAC | Target E3 Ligase | DC50 | Dmax | Cell Line(s) | Reference |
| LC-2 | VHL | 0.32 ± 0.08 µM | ~75% | MIA PaCa-2 | [11] |
| LC-2 | VHL | 0.59 ± 0.20 µM | ~75% | NCI-H2030 | [11] |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achievable with the PROTAC.
Experimental Protocols
Western Blotting for KRAS G12C Degradation
-
Cell Lysis: Treat cancer cells with the KRAS G12C degrader for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for KRAS G12C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of KRAS G12C degradation.[5]
Visualizations
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. A pan-KRAS degrader for the treatment of KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of oncogenic KRASG12V triggers antitumor immunity in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of G12Si-1 for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the bioavailability of the selective K-Ras(G12S) covalent inhibitor, G12Si-1. Our goal is to provide practical guidance to ensure reliable and reproducible results in your research experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for research?
A1: this compound is a selective, covalent inhibitor of the K-Ras(G12S) mutant protein. It suppresses oncogenic signaling by acylating the mutant serine residue.[1][2] Like many small molecule inhibitors developed in drug discovery programs, this compound is likely to be a poorly water-soluble compound. Poor aqueous solubility is a major factor that can lead to low and variable oral bioavailability, which can significantly impact the reliability and reproducibility of in vivo research findings.[3]
Q2: My in vivo experiments with this compound are showing inconsistent results and high variability between subjects. Could this be related to bioavailability?
A2: Yes, inconsistent in vivo results are a hallmark of poor bioavailability. When a compound has low solubility, its absorption can be highly dependent on physiological variables such as gastrointestinal pH, motility, and the presence of food, leading to high inter-subject variability.[1][4] Addressing the formulation of this compound to improve its dissolution and absorption is a critical step to ensure more consistent and reliable experimental outcomes.
Q3: What are the general strategies to enhance the bioavailability of a poorly soluble research compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. The most common approaches for preclinical research include:
-
Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate. Techniques include micronization and nanosuspension.[5]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly improve its aqueous solubility and dissolution rate.[6][7]
-
Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example of this approach.[8]
Q4: Which formulation strategy is best suited for this compound?
A4: The optimal formulation strategy for this compound depends on its specific physicochemical properties, such as its solubility in various solvents and lipids, its melting point, and its chemical stability. For early-stage research, all three strategies mentioned above (nanosuspension, amorphous solid dispersion, and SEDDS) are viable options. It is recommended to perform initial screening experiments to determine which approach yields the most significant improvement in solubility and dissolution for this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
Issue 1: this compound powder does not dissolve in aqueous buffers for in vitro assays.
-
Question: I am having difficulty preparing a stock solution of this compound in an aqueous buffer for my cell-based assays. What can I do?
-
Answer:
-
Potential Cause: this compound is likely hydrophobic and has very low aqueous solubility.
-
Troubleshooting Steps:
-
Use an Organic Co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent toxicity.
-
Test Different Co-solvents: If DMSO is not suitable, other organic solvents like ethanol or methanol can be tested.
-
Sonication: Gentle sonication can help to dissolve the compound in the chosen solvent.
-
-
Issue 2: Low and variable plasma concentrations of this compound after oral administration in animal models.
-
Question: I am administering a simple suspension of this compound in water with a suspending agent, but the plasma levels are very low and inconsistent. How can I improve this?
-
Answer:
-
Potential Cause: This is a classic sign of solubility-limited absorption. The this compound is not dissolving efficiently in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Formulation Enhancement: Move beyond a simple suspension. Prepare this compound as a nanosuspension, an amorphous solid dispersion, or in a self-emulsifying drug delivery system (SEDDS). Detailed protocols for these formulations are provided below.
-
Dose Escalation Study: Once a more advanced formulation is developed, perform a dose-escalation study to determine if the exposure increases proportionally with the dose. A non-linear increase in exposure may indicate that absorption is still a limiting factor.
-
Food Effect Study: In preclinical models, the presence of food can sometimes enhance the absorption of lipophilic compounds. Consider a study with a standardized meal to assess this effect, although for consistency, a fasted state is often preferred in research settings.
-
-
Comparative Data on Bioavailability Enhancement Strategies
| Kinase Inhibitor | Formulation Strategy | Fold Increase in Oral Bioavailability (AUC) | Reference |
| Erlotinib | Lipophilic Salt in Lipid-Based Formulation | ~1.5-fold | [9] |
| Cabozantinib | Lipophilic Salt in Lipid-Based Formulation | ~2-fold | [9] |
| Vemurafenib | Amorphous Solid Dispersion | Marketed as an ASD to overcome poor solubility | [10] |
| Regorafenib | Amorphous Solid Dispersion | Marketed as an ASD to overcome poor solubility | [10] |
| Cilostazol | Nanosuspension | 1.6-fold | [2] |
| Danazol | Nanosuspension | 4.4-fold | [2] |
Experimental Protocols
Here we provide detailed methodologies for three key bioavailability enhancement techniques that can be adapted for this compound.
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
This protocol describes the preparation of a nanosuspension of this compound using a top-down approach to increase its surface area and dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or a similar high-energy mill
Procedure:
-
Preparation of the Suspension:
-
Prepare a 2% (w/v) solution of the stabilizer (e.g., HPMC) in purified water.
-
Disperse this compound into the stabilizer solution to a final concentration of 5% (w/v). Stir the mixture until a homogenous suspension is formed.
-
-
Milling:
-
Transfer the suspension to the milling chamber containing the milling media. The volume of the milling media should be approximately 50% of the chamber volume.
-
Mill the suspension at a high speed (e.g., 800 rpm) for a predetermined duration (e.g., 2-4 hours). The optimal milling time should be determined experimentally by monitoring the particle size over time.
-
Maintain a low temperature during milling by using a cooling jacket to prevent degradation of this compound.
-
-
Separation and Characterization:
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the particle size and particle size distribution of the nanosuspension using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring the particle size over time at different storage conditions (e.g., 4°C and room temperature).
-
Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
This protocol details the preparation of an amorphous solid dispersion (ASD) of this compound to improve its solubility by converting it from a crystalline to a higher-energy amorphous form.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone (PVP) K30, Soluplus®)
-
Organic solvent (e.g., methanol, acetone, or a mixture in which both this compound and the polymer are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution:
-
Dissolve this compound and the selected polymer in the organic solvent in a predetermined ratio (e.g., 1:3 w/w this compound to polymer). The total solid concentration in the solvent should be around 5-10% (w/v). Ensure complete dissolution of both components.[6]
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying:
-
Once the solvent is evaporated, a thin film of the solid dispersion will be formed on the wall of the flask.
-
Scrape off the film and transfer it to a vacuum oven for further drying (e.g., at 40°C for 24 hours) to remove any residual solvent.
-
-
Milling and Characterization:
-
Mill the dried ASD into a fine powder.
-
Characterize the amorphous nature of the ASD using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a sharp melting peak in DSC and the presence of a halo pattern in PXRD confirm the amorphous state.
-
Perform in vitro dissolution studies to compare the dissolution rate of the ASD with that of the crystalline this compound.
-
Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the formulation of a lipid-based SEDDS for this compound, which can improve its solubilization and absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the excipients with the highest solubilizing capacity.
-
-
Formulation Preparation:
-
Based on the solubility studies, select an oil, a surfactant, and a co-surfactant.
-
Prepare different ratios of the oil, surfactant, and co-surfactant. For example, vary the surfactant to co-surfactant ratio (Smix) from 1:1 to 4:1.
-
For each Smix ratio, prepare different formulations by varying the ratio of oil to Smix (e.g., from 1:9 to 9:1).
-
Accurately weigh the components and mix them thoroughly using a vortex mixer. Gentle heating in a water bath (around 40°C) may be used to facilitate mixing.
-
Add this compound to the mixture and vortex until a clear, homogenous solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add a small amount (e.g., 1 mL) of the prepared formulation to a larger volume (e.g., 250 mL) of purified water in a beaker with gentle stirring.
-
Visually observe the formation of an emulsion. A good SEDDS formulation will form a clear or slightly bluish-white emulsion rapidly upon dilution.
-
Measure the droplet size of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
-
Optimization:
-
Based on the self-emulsification performance and droplet size, select the optimal SEDDS formulation for further in vivo studies.
-
Visualizations
K-Ras Signaling Pathway and this compound Inhibition
Caption: K-Ras(G12S) signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Nanosuspension Preparation
Caption: Workflow for preparing a this compound nanosuspension by wet milling.
Experimental Workflow: Amorphous Solid Dispersion Preparation
Caption: Workflow for preparing a this compound amorphous solid dispersion.
Experimental Workflow: SEDDS Formulation
Caption: Workflow for formulating a this compound self-emulsifying drug delivery system.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pharm-int.com [pharm-int.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin’s Solubility in Simulated Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
a troubleshooting inconsistent results with G12Si-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using G12Si-1, a selective covalent inhibitor of K-Ras(G12S).
Troubleshooting Inconsistent Results
This guide addresses common issues that may lead to inconsistent experimental outcomes with this compound.
| Issue ID | Problem | Potential Causes | Suggested Solution |
| G12S-01 | Low or no covalent modification of K-Ras(G12S) protein. | The K-Ras(G12S) protein may not be in the GDP-bound state, which is preferentially targeted by this compound.[1] | Ensure experiments are conducted with K-Ras(G12S) predominantly in the GDP-bound state. |
| The this compound compound may have degraded. | Prepare fresh solutions of this compound for each experiment. Store the stock solution in tightly sealed vials at -20°C for up to one month.[2] Before use, allow the product to equilibrate to room temperature for at least one hour.[2] | ||
| The regioisomer G12Si-2, which does not form a covalent adduct, may be inadvertently used.[1] | Confirm the correct isomer, this compound, is being used. G12Si-2 can be used as a negative control.[3] | ||
| G12S-02 | Variability in the inhibition of downstream signaling pathways (e.g., p-ERK levels). | The dose-dependent effects of this compound may not be fully characterized in the specific cell line being used. | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting Ras signaling in your cell model.[4] |
| The β-lactone ring of this compound may be opened by other nucleophiles, reducing its effective concentration. | Consider potential interactions with other components in the experimental system. For example, weak inhibition of phospho-Erk in H358 cells might be due to the β-lactone ring opening by the nucleophilic cysteine.[4] | ||
| G12S-03 | High background in biophysical assays. | Non-specific binding of this compound. | Use G12Si-2 as a negative control to account for non-covalent binding effects.[1] |
| In thermal shift assays, ensure the protein is in the correct nucleotide-bound state. | Confirm that K-Ras(G12S) is loaded with GDP, as this compound does not react with the GppNHp-loaded (GTP analog) protein.[1] |
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective, covalent inhibitor of the K-Ras(G12S) mutant.[2][5] It works through the nucleophilic ring-opening of its β-lactone component by the serine residue at position 12 of the mutant K-Ras protein.[1][6][7] This acylation of the mutant serine suppresses the oncogenic signaling of K-Ras(G12S).[1][6]
Which state of K-Ras(G12S) does this compound target?
This compound preferentially targets the GDP-bound state of K-Ras(G12S).[1]
How does this compound affect nucleotide exchange?
This compound blocks the Sos-catalyzed nucleotide exchange and reduces the rate of EDTA-promoted exchange.[1][2][5]
What is the expected thermal stabilization effect of this compound on K-Ras(G12S)?
The formation of the covalent adduct with this compound significantly increases the melting temperature (Tm) of K-Ras(G12S)•GDP from 53.7 °C to 70.9 °C, a shift of +17.2 °C.[1]
Is there a recommended negative control for this compound experiments?
Yes, G12Si-2, a regioisomer of this compound, does not form a covalent adduct with K-Ras(G12S) and can be used as a negative control.[1][3]
Experimental Protocols
Protocol 1: In Vitro Covalent Modification of K-Ras(G12S)
Objective: To verify the covalent binding of this compound to K-Ras(G12S) using mass spectrometry.
Materials:
-
Recombinant K-Ras(G12S)•GDP protein
-
This compound
-
G12Si-2 (negative control)
-
Reaction buffer (e.g., PBS)
-
Mass spectrometer
Procedure:
-
Prepare a solution of K-Ras(G12S)•GDP in the reaction buffer.
-
Add this compound or G12Si-2 to the protein solution at a desired molar excess.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours).
-
Analyze the reaction products by whole protein mass spectrometry to detect the mass shift corresponding to the covalent adduction of this compound.
Protocol 2: Nucleotide Exchange Assay
Objective: To assess the effect of this compound on the nucleotide exchange of K-Ras(G12S).
Materials:
-
K-Ras(G12S) loaded with a fluorescent GDP analog (e.g., BODIPY-GDP)
-
This compound
-
Unlabeled GDP
-
Guanine nucleotide-exchange factor (GEF), e.g., Son of Sevenless (Sos)
-
EDTA
-
Fluorescence plate reader
Procedure:
-
Pre-incubate the fluorescently labeled K-Ras(G12S) with this compound.
-
Initiate the nucleotide exchange reaction by adding a GEF (e.g., Sos) and an excess of unlabeled GDP, or by adding EDTA.
-
Monitor the decrease in fluorescence over time as the fluorescent GDP is exchanged for the unlabeled GDP.
-
Compare the exchange rates in the presence and absence of this compound.
Visualizations
Caption: K-Ras(G12S) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing covalent modification of K-Ras(G12S).
References
- 1. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to G12Si-1 and G12Si-2 in K-Ras(G12S) Inhibition Assays
In the landscape of targeted cancer therapy, the development of specific inhibitors for oncogenic mutants of K-Ras has been a significant breakthrough. For researchers investigating the K-Ras(G12S) mutation, the availability of precise chemical tools is paramount for elucidating signaling pathways and evaluating potential therapeutic agents. This guide provides a comprehensive comparison of G12Si-1, a selective covalent inhibitor of K-Ras(G12S), and its analog, G12Si-2, which serves as a crucial negative control.
Distinguishing this compound and G12Si-2
The primary distinction between this compound and G12Si-2 lies in their mechanism of action. This compound is designed as a selective covalent inhibitor that specifically targets the serine residue at position 12 of the mutant K-Ras protein.[1] This covalent modification allows this compound to suppress the oncogenic signaling driven by K-Ras(G12S).[2] Conversely, G12Si-2 is an analog of this compound that is not a covalent inhibitor of the K-Ras(G12S) mutant.[3] This property makes G12Si-2 an ideal negative control, as it allows researchers to distinguish the specific effects of covalent inhibition from other potential non-specific interactions of the chemical scaffold. The use of such a closely related but inactive compound is a cornerstone of rigorous experimental design.[4]
Performance and Applications
The primary application of this pair of compounds is in cell-based and biochemical assays to probe the function and downstream signaling of K-Ras(G12S). This compound is utilized to inhibit the mutant protein and observe the phenotypic and signaling consequences. G12Si-2 is used in parallel to ensure that any observed effects are due to the specific covalent inhibition of K-Ras(G12S) by this compound and not due to off-target effects of the compound structure.
Key Experimental Observations:
-
Inhibition of Ras Signaling: this compound has been shown to lead to a nearly complete loss of Ras-GTP and a corresponding inhibition of phospho-ERK in A549 cells, which harbor the K-Ras(G12S) mutation.[5]
-
Selectivity: The inhibitory effect of related compounds is selective for cells with the target mutation. For instance, G12Si-5, a potent K-Ras(G12S) inhibitor, did not perturb signaling in A375 or SW1990 cells, which do not carry the G12S mutation.[5]
-
Covalent Engagement: this compound demonstrates the ability to covalently bind to the recombinant K-Ras(G12S) protein at the mutant serine residue.[2]
Comparative Data Summary
| Feature | This compound | G12Si-2 |
| Target | K-Ras(G12S) | Not a covalent inhibitor of K-Ras(G12S) |
| Mechanism of Action | Covalent Inhibitor | Negative Control |
| Primary Function | To inhibit oncogenic signaling of K-Ras(G12S) | To serve as a baseline and control for off-target effects |
| Effect on Nucleotide Cycling | Blocks Sos-catalyzed exchange and decreases the rate of EDTA promoted exchange | Not reported to have a direct effect |
Experimental Protocols
Below is a generalized protocol for assessing the efficacy of this compound in a cell-based assay, incorporating G12Si-2 as a negative control.
Protocol: Western Blot Analysis of p-ERK Inhibition in K-Ras(G12S) Mutant Cells
-
Cell Culture: Culture A549 cells (human lung carcinoma, K-Ras(G12S) mutant) in appropriate media until they reach 70-80% confluency.
-
Treatment:
-
Prepare stock solutions of this compound and G12Si-2 in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Treat a parallel set of cells with the highest concentration of G12Si-2 used for this compound.
-
Include a vehicle control group treated with DMSO alone.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Normalize the p-ERK signal to the total ERK signal.
-
Compare the normalized p-ERK levels in the this compound treated groups to the vehicle and G12Si-2 treated groups.
-
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the roles of this compound and G12Si-2 and the pathway they modulate, the following diagrams are provided.
Caption: Experimental workflow for testing this compound with a G12Si-2 negative control.
Caption: Simplified K-Ras signaling pathway and the points of intervention for this compound and G12Si-2.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Does a research need to have both positive and negative controls or can there be no negative controls? Also, can the negative controls be the experimental units as well? - Quora [quora.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of K-Ras(G12S) Covalent Inhibitors: G12Si-1 and G12Si-5
A detailed guide for researchers and drug development professionals on the biochemical and cellular activities of two pioneering covalent inhibitors targeting the K-Ras(G12S) mutation.
The discovery of small molecules that can covalently target mutant K-Ras has opened new avenues for cancer therapy. The K-Ras(G12S) mutation, present in a subset of lung and colorectal cancers, has been a challenging target due to the poor nucleophilicity of the acquired serine residue. This guide provides a comparative analysis of two such inhibitors, G12Si-1 and its optimized successor, G12Si-5, which leverage a strained β-lactone electrophile to achieve covalent modification of Serine 12 in K-Ras(G12S).[1][2]
Performance Comparison
G12Si-5 represents a significant advancement over the initial lead compound, this compound. Experimental data demonstrates that G12Si-5 exhibits a more potent and rapid covalent modification of K-Ras(G12S), leading to enhanced suppression of downstream oncogenic signaling.
| Parameter | This compound | G12Si-5 | Cell Line / Conditions |
| Reversible Binding Affinity (Ki) | 97 µM | 26 µM | Recombinant K-Ras(G12S) |
| Rate of Inactivation (kinact) | 0.41 min-1 | 6.4 min-1 | Recombinant K-Ras(G12S) |
| Cellular IC50 (Growth Inhibition) | Not Reported | 2.4 µM | K-Ras(G12S)-transduced Ba/F3 cells |
| Cellular IC50 (Ras Signaling) | Not Reported | 3 µM | A549 cells (homozygous KRAS p.G12S) |
| Cellular IC50 (Growth Inhibition) | Not Reported | 7.5 µM | KMS20 cells (homozygous KRAS p.G12S) |
Mechanism of Action: Covalent Inhibition of K-Ras(G12S)
Both this compound and G12Si-5 are designed to selectively target the GDP-bound state of K-Ras(G12S). The mechanism involves a nucleophilic attack from the hydroxyl group of the mutant serine 12 on the strained β-lactone ring of the inhibitor.[2] This results in the formation of a covalent ester bond, effectively acylating the serine residue. This irreversible modification locks K-Ras in an inactive conformation, preventing its interaction with downstream effector proteins such as RAF, and thereby inhibiting the MAPK signaling cascade (Ras-Raf-MEK-ERK).[1][3][4] This suppression of pro-growth signaling ultimately leads to reduced cell proliferation in K-Ras(G12S) mutant cancer cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and G12Si-5.
Covalent Modification Assessment by Mass Spectrometry
This assay quantifies the extent and rate of covalent bond formation between the inhibitor and recombinant K-Ras(G12S) protein.
Protocol:
-
Protein Preparation: Purified recombinant K-Ras(G12S) protein loaded with GDP is prepared in an appropriate buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2).
-
Reaction Initiation: The reaction is initiated by adding the G12Si compound (e.g., at a final concentration of 10 µM) to the protein solution.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 23°C).
-
Time Points: At specified time points, aliquots of the reaction are taken.
-
Quenching: The reaction in the aliquots is quenched, typically by the addition of formic acid.
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate the protein from other components and to determine its mass.
-
Data Analysis: The resulting mass spectra are deconvoluted to determine the masses of the unmodified K-Ras(G12S) and the covalent adduct. The percentage of modification is calculated by comparing the relative intensities of the two species.
Inhibition of Downstream Signaling by Immunoblotting
This method is used to assess the inhibitor's ability to suppress the MAPK signaling pathway in cancer cells by measuring the phosphorylation of ERK (p-ERK).
Protocol:
-
Cell Culture: A549 cells, which have a homozygous KRAS p.G12S mutation, are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of G12Si-5 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed and then lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). The membrane is subsequently washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate (ECL) is added, and the signal is detected, which is proportional to the amount of p-ERK. The membrane is often stripped and re-probed with an antibody for total ERK to normalize for protein loading.
Cell Growth Inhibition Assay
This assay measures the effect of the inhibitors on the proliferation of cancer cells harboring the K-Ras(G12S) mutation.
Protocol:
-
Cell Seeding: K-Ras(G12S)-dependent cells (e.g., Ba/F3 cells transduced with K-Ras(G12S) or KMS20 cells) are seeded in 96-well plates.
-
Compound Addition: A range of concentrations of the G12Si compounds are added to the wells.
-
Incubation: The plates are incubated for a period that allows for cell division (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data is normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
The development of this compound and its subsequent optimization to G12Si-5 represent a significant step forward in targeting the challenging K-Ras(G12S) mutation. The improved potency and kinetics of G12Si-5, supported by robust experimental data, highlight the potential of this chemical scaffold for the development of novel therapeutics for K-Ras(G12S)-driven cancers. The experimental protocols and data presented in this guide provide a framework for the continued investigation and evaluation of this promising class of inhibitors.
References
- 1. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ERK Activity: Anti-phospho-ERK Antibodies and In Vitro Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
A Cross-Validation of G12Si-1's Anti-Cancer Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical anti-cancer efficacy of G12Si-1, a novel covalent inhibitor of KRAS G12S, against alternative pan-KRAS and mutant-specific inhibitors. This analysis is supported by available experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound has emerged as a promising therapeutic agent selectively targeting the KRAS G12S mutation, a driver in various cancers. This guide delves into the preclinical data supporting its anti-cancer effects, its mechanism of action, and provides a comparative landscape of alternative KRAS inhibitors in development.
This compound: A Selective Covalent Inhibitor of KRAS G12S
This compound is a pioneering small molecule that demonstrates a high degree of selectivity for the KRAS G12S mutant. Its mechanism of action involves the covalent modification of the mutant serine residue at position 12. This irreversible binding locks the KRAS protein in an inactive state, thereby inhibiting downstream oncogenic signaling pathways.[1][2][3][4][5][6]
Mechanism of Action
The anti-cancer effect of this compound is primarily attributed to its ability to disrupt the nucleotide exchange process in KRAS G12S. Specifically, it has been shown to block the Son of Sevenless (SOS)-catalyzed exchange of GDP for GTP and decrease the rate of EDTA-promoted nucleotide exchange.[6] By preventing the loading of GTP, this compound effectively shuts down the activation of KRAS and the subsequent phosphorylation of downstream effectors like ERK.
Caption: Mechanism of this compound action on the KRAS G12S signaling pathway.
Comparative Analysis of Preclinical Efficacy
To provide a comprehensive overview, the following table summarizes the available preclinical data for this compound and a selection of alternative KRAS inhibitors. These alternatives include pan-KRAS inhibitors, which target multiple KRAS variants, and other mutant-specific inhibitors.
| Compound | Target | Mechanism of Action | Reported IC50 / Efficacy Data | Development Stage |
| This compound | KRAS G12S | Covalent, selective inhibitor that acylates the mutant serine, blocking nucleotide exchange. | Data on specific IC50 values in cancer cell lines is not publicly available. Shown to suppress oncogenic signaling in cells expressing K-Ras(G12S).[1][3] | Preclinical |
| BI-2865 | Pan-KRAS (WT, G12C, G12D, G12V, G13D) | Non-covalent, binds to the GDP-bound (inactive) state of KRAS. | Binds to various KRAS mutants with KDs in the low nM range (e.g., G12C: 4.5 nM, G12D: 32 nM).[7] Inhibits proliferation of KRAS mutant BaF3 cells with a mean IC50 of ~140 nM.[7] | Preclinical |
| BI-2493 | Pan-KRAS | Reversible inhibitor targeting the GDP-bound (inactive) state of KRAS. | Showed potent antiproliferative effects on KRAS-dependent cell lines.[8] In a KRAS G12V xenograft model, oral administration led to tumor growth inhibition.[8] | Preclinical |
| LY-4066434 | Pan-KRAS (WT, G12C, G12D, G12V, G12A, G13D) | Oral, non-covalent inhibitor, highly selective over HRAS and NRAS. | IC50 values: WT KRAS = 3.6 nM, KRAS G12C = 12 nM.[9] Demonstrated tumor growth inhibition and regression in various KRAS-mutant xenograft models.[9][10] | Phase 1 Clinical Trials[11] |
| RMC-6236 | Pan-RAS (ON-state) | Oral, RAS-selective tri-complex inhibitor that targets the active, GTP-bound (ON) state of RAS proteins. | Showed potent anticancer activity across RAS-addicted cell lines.[12] In a Phase 1 study in NSCLC patients with KRAS G12X mutations, an overall response rate of 38% was observed.[13] | Phase 1/1b Clinical Trials[14] |
| ASP3082 | KRAS G12D | Selective degrader (PROTAC) that induces the degradation of the KRAS G12D protein. | Induces tumor regression in multiple KRAS G12D-mutated cancer xenograft models.[15][16] A Phase 1 study showed an overall response rate of 19% in patients with pancreatic ductal adenocarcinoma.[17] | Phase 1 Clinical Trials[18] |
| RMC-9805 | KRAS G12D (ON-state) | Oral, mutant-selective, covalent inhibitor of the GTP-bound (ON) state of KRAS G12D. | Drove durable complete responses and synergized with anti-PD-1 in a colorectal KRAS G12D mutant model.[19] A Phase 1 study is ongoing.[20] | Phase 1 Clinical Trials[20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the preclinical assessment of this compound and similar KRAS inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of an inhibitor on the proliferation of cancer cell lines.
Caption: Workflow for a typical cell viability (MTT) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[21][22]
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blotting
This technique is employed to detect the levels of specific proteins, such as phosphorylated ERK (p-ERK), to assess the inhibition of downstream signaling.
Protocol:
-
Cells are treated with the inhibitor at various concentrations and for different durations.
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).[23][24][25]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected to visualize the protein bands.
Nucleotide Exchange Assay
This biochemical assay directly measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS protein.
References
- 1. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. PrimoVeNde [liuc.primo.exlibrisgroup.com]
- 5. csu-fresnostate.primo.exlibrisgroup.com [csu-fresnostate.primo.exlibrisgroup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Loxo Oncology’s LY-4066434 demonstrates efficacy in KRAS-mutant models | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. ESMO 2024 – Astellas defends its degrader | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 18. Trial in progress: A phase 1, first-in-human, open-label, multicenter, dose-escalation and dose-expansion study of ASP3082 in patients with previously treated advanced solid tumors and KRAS G12D mutations. - ASCO [asco.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Revolution Medicines Presents Initial Data from Zoldonrasib [globenewswire.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. jrmds.in [jrmds.in]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. bio-rad.com [bio-rad.com]
An Independent Verification of G12Si-1's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective analysis of G12Si-1, a novel covalent inhibitor of the KRAS G12S mutation. We delve into its mechanism of action, supported by experimental data, and offer a comparative perspective against the broader landscape of KRAS inhibitors.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, making it a prime target for therapeutic development. While significant progress has been made in targeting the KRAS G12C mutation with drugs like Sotorasib and Adagrasib, other mutations, such as G12S, have remained challenging to inhibit directly. This compound has emerged as a first-in-class covalent inhibitor specifically targeting the KRAS G12S mutation.
Mechanism of Action of this compound
This compound is a selective, covalent inhibitor that specifically targets the serine residue at position 12 of the KRAS G12S mutant protein.[1] Its mechanism of action is centered on the chemical acylation of this acquired serine, which effectively suppresses the oncogenic signaling driven by the mutant protein.[1][2][3]
Key aspects of this compound's mechanism include:
-
Covalent Modification: this compound forms a stable, covalent bond with the hydroxyl group of the serine-12 residue in KRAS G12S.[1][3] This irreversible binding locks the KRAS protein in an inactive state.
-
Inhibition of Nucleotide Exchange: The covalent modification of KRAS G12S by this compound has been shown to block the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). Specifically, it inhibits the Son of Sevenless (SOS)-catalyzed nucleotide exchange and reduces the rate of EDTA-promoted exchange.[1][2] By preventing the loading of GTP, this compound keeps KRAS in its inactive GDP-bound state.
-
Suppression of Downstream Signaling: By locking KRAS G12S in an inactive conformation, this compound effectively inhibits the downstream signaling pathways that promote cell proliferation and survival. Experimental evidence has demonstrated that treatment with this compound leads to a reduction in the phosphorylation of key downstream effectors such as ERK and AKT.
Comparative Landscape of KRAS Inhibitors
Direct comparative data for this compound against other specific KRAS G12S inhibitors is not yet publicly available, reflecting the novelty of targeting this specific mutation. However, we can compare its mechanism and properties to the broader class of KRAS inhibitors, particularly those targeting the G12C mutation.
| Feature | This compound (for G12S) | Sotorasib (AMG 510) (for G12C) | Adagrasib (MRTX849) (for G12C) | Pan-KRAS Inhibitors (e.g., RMC-6236) |
| Target Mutation | KRAS G12S | KRAS G12C | KRAS G12C | Multiple KRAS mutations (G12D, G12V, etc.) |
| Binding Mechanism | Covalent (acylation of serine) | Covalent (alkylation of cysteine) | Covalent (alkylation of cysteine) | Non-covalent or covalent, targeting the active state |
| Targeted State | Inactive (GDP-bound) | Inactive (GDP-bound) | Inactive (GDP-bound) | Active (GTP-bound) |
| Key Effect | Blocks nucleotide exchange | Traps KRAS in inactive state | Traps KRAS in inactive state | Blocks interaction with effector proteins |
This compound's strategy of targeting an acquired serine residue is a significant advancement, as serine is a less reactive nucleophile than the cysteine targeted by G12C inhibitors.[2][3] This opens up new possibilities for developing covalent inhibitors for other previously "undruggable" mutations.
Experimental Data and Protocols
The following sections summarize key experimental findings that validate the mechanism of action of this compound and provide an overview of the methodologies used.
Biochemical Assays
Table 1: Summary of Biochemical Assay Data for this compound
| Assay | Method | Key Finding |
| Covalent Modification | Whole-protein Mass Spectrometry | Confirmed covalent binding of this compound to recombinant KRAS G12S protein. |
| Nucleotide Exchange | BODIPY-GDP displacement assay | This compound treatment blocked SOS1-mediated and EDTA-induced nucleotide exchange in KRAS G12S. |
| Thermal Stability | Differential Scanning Fluorimetry (DSF) | The this compound-KRAS G12S complex showed increased thermal stability compared to the unbound protein, confirming binding. |
-
Recombinant KRAS G12S protein is incubated with this compound at a specified concentration and time.
-
The reaction is quenched, and the protein sample is desalted.
-
The protein sample is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the protein.
-
An increase in mass corresponding to the molecular weight of this compound confirms covalent adduct formation.
Cell-Based Assays
Table 2: Summary of Cell-Based Assay Data for this compound
| Assay | Cell Line | Key Finding |
| Downstream Signaling | Ba/F3 cells expressing KRAS G12S | This compound treatment led to a dose-dependent decrease in the phosphorylation of ERK and AKT. |
| Cell Viability | KRAS G12S mutant cancer cell lines | This compound selectively inhibited the proliferation of KRAS G12S-dependent cells. |
-
KRAS G12S-mutant cells are seeded and treated with varying concentrations of this compound for a specified duration.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT, followed by secondary antibodies.
-
Protein bands are visualized and quantified to determine the effect of this compound on signaling.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the KRAS signaling pathway, this compound's mechanism of inhibition, and a typical experimental workflow.
References
Validating Biomarkers for KRAS G12S Inhibitor Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against KRAS mutations has marked a significant advancement in oncology. While inhibitors of KRAS G12C have shown clinical efficacy, the landscape of biomarkers to predict treatment response to inhibitors of less common mutations like G12S is still emerging. This guide provides a comparative overview of potential biomarkers for G12S inhibitor response, drawing parallels from the more extensively studied G12C inhibitors. The information presented here is intended to guide research and development efforts in validating biomarkers for this specific therapeutic context.
Comparative Analysis of Potential Predictive Biomarkers
While specific validated biomarkers for KRAS G12S inhibitor response are not yet established, insights can be drawn from the wealth of data on KRAS G12C inhibitors. The following table summarizes key biomarkers investigated for their predictive value in the context of G12C inhibition, which may serve as a starting point for G12S-focused research.
| Biomarker Category | Biomarker | Putative Impact on KRAS G12C Inhibitor Response | Supporting Experimental Data (for G12C Inhibitors) |
| Co-occurring Mutations | KEAP1 | Negative (Resistance) | Loss-of-function mutations are associated with early disease progression and poor responses to KRAS G12C inhibitor monotherapy.[1] In preclinical models, KEAP1 knockout increased the IC50 values for sotorasib, adagrasib, and JAB-21822.[2] |
| STK11 (LKB1) | Negative (Resistance) | Co-mutation with KRAS is associated with a "cold" tumor microenvironment and resistance to PD-1 inhibitors.[3] In some studies, STK11 mutations trended toward poorer outcomes with KRAS G12C inhibitors, though not always statistically significant.[2] | |
| TP53 | Variable | Co-mutation with KRAS may enhance the predictive accuracy of KRAS inhibitor response in certain contexts.[4] | |
| Protein Expression | TTF-1 (Thyroid Transcription Factor-1) | Positive (Sensitivity) | High TTF-1 expression in NSCLC is associated with improved progression-free survival (PFS) and overall survival (OS) in patients treated with sotorasib.[5][6] |
| Liquid Biopsy | Circulating Tumor DNA (ctDNA) | Dynamic Monitoring | Clearance of KRAS G12C ctDNA after treatment initiation is associated with better response and improved PFS.[7][8][9] Baseline ctDNA levels may not be predictive of response.[10] |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker validation is critical for clinical implementation. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for TTF-1 in FFPE Tissue
Objective: To determine the expression level of TTF-1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Permeabilization and Blocking:
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against TTF-1 (e.g., clone 8G7G3/1 or SPT24) diluted in 1% animal serum in PBS with Triton X-100.
-
Incubation is typically performed overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides three times in PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides three times in PBS.
-
Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Droplet Digital PCR (ddPCR) for KRAS Mutation Detection in ctDNA
Objective: To quantify the abundance of specific KRAS mutations in circulating tumor DNA extracted from plasma.
Protocol:
-
ctDNA Extraction:
-
Collect peripheral blood in specialized tubes (e.g., Streck Cell-Free DNA BCT).
-
Isolate plasma through a two-step centrifugation process.
-
Extract ctDNA from plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
-
ddPCR Assay Design:
-
Design or select pre-designed primer and probe sets for the specific KRAS mutation (e.g., G12S) and the wild-type allele. Probes should be labeled with different fluorophores (e.g., FAM for mutant, HEX for wild-type).
-
-
Droplet Generation:
-
Prepare a reaction mixture containing ddPCR Supermix for Probes, primers, probes, and the extracted ctDNA.
-
Load the reaction mixture into a droplet generator cartridge.
-
Generate droplets using a droplet generator (e.g., Bio-Rad QX200).
-
-
PCR Amplification:
-
Transfer the droplets to a 96-well PCR plate.
-
Seal the plate and perform PCR amplification using a thermal cycler with an appropriate program (e.g., 95°C for 10 min, followed by 40 cycles of 94°C for 30s and 55-60°C for 1 min, and a final step at 98°C for 10 min).
-
-
Droplet Reading and Analysis:
-
Read the fluorescence of each droplet using a droplet reader.
-
Analyze the data using software (e.g., QuantaSoft) to determine the number of positive droplets for the mutant and wild-type alleles.
-
Calculate the fractional abundance of the KRAS mutation.
-
Next-Generation Sequencing (NGS) for Co-mutation Analysis
Objective: To identify co-occurring mutations in genes such as KEAP1, STK11, and TP53 in tumor tissue.
Protocol:
-
DNA Extraction and Quality Control:
-
Extract genomic DNA from FFPE tumor tissue or a fresh biopsy.
-
Assess DNA quality and quantity using spectrophotometry and fluorometry.
-
-
Library Preparation:
-
Fragment the DNA to the desired size.
-
Ligate sequencing adapters to the DNA fragments.
-
Perform PCR amplification to enrich the library.
-
Use a targeted gene panel that includes KRAS, KEAP1, STK11, TP53, and other relevant cancer-associated genes.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Primary Analysis: Base calling and generation of raw sequencing reads (FASTQ files).
-
Secondary Analysis:
-
Quality Control: Trim adapter sequences and low-quality bases.
-
Alignment: Align the reads to a human reference genome (e.g., hg19 or hg38).
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using variant calling software (e.g., GATK, VarScan).
-
-
Tertiary Analysis:
-
Annotation: Annotate the identified variants with information from databases such as dbSNP, COSMIC, and ClinVar.
-
Filtering: Filter the variants to identify pathogenic and likely pathogenic mutations in the genes of interest.
-
Interpretation: Analyze the co-mutation profile in the context of KRAS G12S status.
-
-
Visualizing Pathways and Workflows
Diagrams illustrating key biological pathways and experimental processes can aid in understanding the complex relationships involved in biomarker validation.
References
- 1. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 3. Emerging insights into STK11, KEAP1 and KRAS mutations: implications for immunotherapy in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 7. Fluorescent IHC Staining of Formalin-Fixed Paraffin-Embedded Tissue: Novus Biologicals [novusbio.com]
- 8. nordicbiosite.com [nordicbiosite.com]
- 9. New biomarker may guide best use of KRAS inhibitors in lung cancer | MD Anderson Cancer Center [mdanderson.org]
- 10. Diminished Efficacy of Programmed Death-(Ligand)1 Inhibition in STK11- and KEAP1-Mutant Lung Adenocarcinoma Is Affected by KRAS Mutation Status - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study of G12Si-1 with Standard-of-Care Drugs for KRAS G12S-Mutated Cancers
For Immediate Release
This guide provides a comparative analysis of the novel covalent inhibitor G12Si-1 and its analogues against standard-of-care treatments for cancers harboring the KRAS G12S mutation. This document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical data, experimental methodologies, and a discussion of the therapeutic potential of this new targeted agent.
Introduction to this compound and the KRAS G12S Mutation
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. While much attention has been focused on the KRAS G12C mutation, leading to the development of targeted inhibitors like sotorasib and adagrasib, other KRAS mutations also drive tumor growth and present therapeutic challenges. The KRAS G12S mutation, where glycine is replaced by serine at codon 12, is a less common but significant oncogenic driver.
This compound is a first-in-class small molecule designed to selectively and covalently target the serine residue of the KRAS G12S mutant protein. By acylating this mutant serine, this compound locks the KRAS protein in an inactive state, thereby inhibiting downstream oncogenic signaling pathways.[1][2]
Standard of Care for KRAS G12S-Mutated Cancers
Currently, there are no targeted therapies specifically approved for KRAS G12S-mutated cancers. Therefore, the standard of care (SoC) is determined by the cancer type and typically involves conventional chemotherapy and/or immunotherapy.
For Non-Small Cell Lung Cancer (NSCLC) with KRAS mutations, first-line treatment often consists of platinum-based chemotherapy doublets, such as cisplatin or carboplatin combined with pemetrexed or paclitaxel, often in combination with an immune checkpoint inhibitor.[3][4]
For Colorectal Cancer (CRC) with KRAS mutations, standard first-line chemotherapy regimens include FOLFOX (leucovorin, 5-fluorouracil, and oxaliplatin) or FOLFIRI (leucovorin, 5-fluorouracil, and irinotecan), often in combination with a VEGF inhibitor like bevacizumab.[5][6] EGFR inhibitors are not recommended for KRAS-mutant CRC.[5][6]
Preclinical Performance: this compound Analogues vs. Standard of Care
Direct head-to-head clinical trials of this compound against standard-of-care drugs are not yet available. The following tables summarize the available preclinical data for a more potent analogue of this compound, designated as G12Si-5 , and provide a comparative overview with what is known about standard chemotherapy agents in relevant preclinical models.
In Vitro Efficacy
| Compound/Regimen | Cell Line (Cancer Type) | Endpoint | Result | Reference |
| G12Si-5 | A549 (NSCLC) engineered to express KRAS G12S | IC50 for p-ERK inhibition | ~3 µM | [1] |
| G12Si-5 | Various KRAS G12S mutant cell lines | p-ERK inhibition | Dose-dependent reduction | [1] |
| Cisplatin | KRAS-mutant NSCLC cell lines | IC50 | Varies (µM range) | [7] |
| 5-Fluorouracil | KRAS-mutant CRC cell lines | IC50 | Varies (µM range) | [5] |
In Vivo Efficacy
Limited in vivo efficacy data for this compound or its analogues is publicly available. The table below presents a template for comparison based on typical preclinical xenograft studies.
| Compound/Regimen | Xenograft Model (Cancer Type) | Dosing | Endpoint | Result | Reference |
| G12Si-5 | KRAS G12S Mutant Xenograft | Not yet reported | Tumor Growth Inhibition (TGI) | Data not available | |
| Sotorasib (for comparison) | NCI-H358 (KRAS G12C NSCLC) | 10 mg/kg, daily | Tumor Volume Reduction | Significant regression | [8] |
| Adagrasib (for comparison) | MIA PaCa-2 (KRAS G12C Pancreatic) | 30 mg/kg, daily | Tumor Growth Inhibition | 135.9% TGI | [9] |
| Standard Chemotherapy | Various KRAS-mutant xenografts | Varies | Tumor Growth Inhibition | Varies | [10] |
Mechanism of Action and Signaling Pathways
This compound and its analogues function by covalently modifying the mutant serine at position 12 of the K-Ras protein. This acylation event disrupts the protein's function and downstream signaling.
dot digraph "G12Si-1_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS1 [label="SOS1 (GEF)", fillcolor="#F1F3F4", fontcolor="#202124"]; KRas_GDP [label="K-Ras(G12S)-GDP\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KRas_GTP [label="K-Ras(G12S)-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G12Si_1 [label="this compound", shape=ellipse, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"]; Covalent_Adduct [label="K-Ras(G12S)-G12Si-1\n(Inactive Adduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(RAF-MEK-ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> SOS1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; SOS1 -> KRas_GDP [label="GDP-GTP\nExchange", fontsize=8, fontcolor="#5F6368"]; KRas_GDP -> KRas_GTP [color="#34A853"]; KRas_GTP -> KRas_GDP [label="GTP Hydrolysis\n(Impaired)", fontsize=8, fontcolor="#5F6368", style=dashed, color="#EA4335"]; KRas_GTP -> Downstream [color="#34A853"]; Downstream -> Proliferation [color="#34A853"]; G12Si_1 -> KRas_GDP [label="Covalent\nBinding", style=dashed, color="#202124"]; KRas_GDP -> Covalent_Adduct [style=invis]; Covalent_Adduct -> Downstream [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];
// Invisible edges for alignment edge[style=invis]; RTK -> KRas_GDP; SOS1 -> G12Si_1; KRas_GTP -> Covalent_Adduct; Downstream -> Proliferation; } this compound covalently binds to inactive K-Ras(G12S)-GDP, preventing its activation and subsequent downstream signaling.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in the preclinical evaluation of this compound and its analogues.
Western Blot for Phospho-ERK Inhibition
This assay is used to determine the effect of this compound on the downstream signaling of the K-Ras pathway.
dot digraph "Western_Blot_Workflow" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes Cell_Culture [label="1. Culture KRAS G12S\nmutant cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Treat with this compound/G12Si-5\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="3. Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="4. Protein Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="5. SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="6. Transfer to Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="7. Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="8. Incubate with Primary Antibodies\n(p-ERK, total ERK, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="9. Incubate with Secondary Antibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="10. Chemiluminescent Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="11. Image Analysis & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment; Treatment -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } Workflow for assessing p-ERK inhibition by Western blot.
Protocol Summary:
-
Cell Culture: KRAS G12S mutant cell lines are cultured to ~80% confluency.
-
Treatment: Cells are treated with varying concentrations of G12Si-5 or vehicle control for a specified time.
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified to determine the ratio of phospho-ERK to total ERK.
SOS-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of this compound to lock K-Ras(G12S) in its inactive, GDP-bound state by preventing the exchange of GDP for GTP, a process catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.
dot digraph "Nucleotide_Exchange_Assay" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];
// Nodes KRas_mantGDP [label="1. Prepare K-Ras(G12S)\nloaded with fluorescent\nmant-GDP", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="2. Incubate K-Ras(G12S)-mantGDP\nwith this compound or vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction_Mix [label="3. Add SOS1 and excess\nnon-fluorescent GTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="4. Monitor decrease in\nfluorescence over time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="5. Calculate exchange rate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges KRas_mantGDP -> Incubation; Incubation -> Reaction_Mix; Reaction_Mix -> Measurement; Measurement -> Analysis; } Workflow for the SOS-catalyzed nucleotide exchange assay.
Protocol Summary:
-
Protein Preparation: Recombinant K-Ras(G12S) is loaded with a fluorescent GDP analog, such as mant-GDP.
-
Inhibitor Incubation: The K-Ras(G12S)-mant-GDP complex is incubated with this compound or a vehicle control to allow for covalent modification.
-
Reaction Initiation: The nucleotide exchange reaction is initiated by the addition of the catalytic domain of SOS1 and a molar excess of non-fluorescent GTP.
-
Fluorescence Monitoring: The fluorescence of mant-GDP is quenched when it is bound to K-Ras. As SOS1 catalyzes the exchange of mant-GDP for GTP, the mant-GDP is released, leading to a decrease in fluorescence. This change is monitored over time using a fluorometer.
-
Data Analysis: The rate of fluorescence decay is used to determine the nucleotide exchange rate. A slower rate in the presence of this compound indicates inhibition of SOS1-mediated nucleotide exchange.
In Vivo Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of a compound in a living organism.
Protocol Summary:
-
Cell Implantation: Human cancer cells with the KRAS G12S mutation are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: The investigational drug (e.g., G12Si-5) and vehicle control are administered to the respective groups, typically via oral gavage, on a defined schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Conclusion and Future Directions
The preclinical data for this compound and its more potent analogue, G12Si-5, demonstrate a promising, novel mechanism for targeting the previously "undruggable" KRAS G12S mutation. The ability of these compounds to covalently bind to the mutant serine and inhibit downstream signaling provides a strong rationale for further development.
While a direct comparison with standard-of-care chemotherapies in a head-to-head clinical trial is the ultimate goal, the initial in vitro data suggests a targeted approach that could offer improved efficacy and potentially a better safety profile compared to non-specific cytotoxic agents. Further preclinical studies, particularly in vivo xenograft models, are crucial to establish the therapeutic potential of this compound and its analogues and to guide their entry into clinical trials. The development of this class of inhibitors represents a significant step forward in personalized medicine for patients with KRAS G12S-mutated cancers.
References
- 1. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols: Treatment Recommendations, Early or Localized Disease, Treatment of Locally Advanced Disease, First-Line Therapy, Metastatic (Stage IV) or Recurrent Disease [emedicine.medscape.com]
- 4. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 8. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of G12Si-1
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal procedures for G12Si-1 could not be located in the available resources. Therefore, the following guidelines are based on general best practices for the disposal of novel research chemicals with unknown toxicity and environmental impact. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations. Treat this compound as a potentially hazardous substance.
This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring a secure laboratory environment.
I. Pre-Disposal Safety and Handling Assessment
Key Characteristics for Disposal Consideration:
| Characteristic | Assessment for this compound (Based on available data and general chemical principles) | Disposal Implication |
| Physical State | Solid powder | Easier to contain than liquids or gases. Minimize dust generation during handling. |
| Hazard Classification | Unknown (Treat as a chemical of unknown toxicity) | Segregate from other waste streams. Use appropriate personal protective equipment (PPE). |
| Reactivity | Likely stable under normal laboratory conditions.[1] | Avoid mixing with strong oxidizing agents or other incompatible chemicals. |
| Solubility | Soluble in DMSO.[1] | Do not dispose of down the drain. Contaminated solutions must be collected as chemical waste. |
| Biological Activity | Covalent inhibitor of K-Ras(G12S).[1][2][3][4][5] | Handle as a biologically active compound. Avoid exposure. |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines a safe and compliant method for the disposal of this compound from a research laboratory setting.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated personal protective equipment (gloves, weighing papers), in a designated, clearly labeled, and sealable hazardous waste container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS department.
-
-
Liquid Waste (DMSO solutions):
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with DMSO.
-
Do not overfill containers; leave adequate headspace.
-
3. Labeling of Waste Containers:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
4. Storage of Chemical Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from general laboratory traffic.
-
Segregate the this compound waste from incompatible materials.
5. Request for Disposal:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
6. Documentation:
-
Maintain a detailed log of all this compound waste generated. This should include the amount, date of generation, and date of disposal request.
Important Considerations:
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT dispose of this compound down the sanitary sewer.
-
DO NOT mix this compound waste with other waste streams unless directed to do so by your EHS department.
III. Experimental Workflow and Disposal Pathway
The following diagram illustrates the general workflow for handling and disposing of a research chemical like this compound in a laboratory setting.
Caption: General workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling G12Si-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the novel K-Ras(G12S) covalent inhibitor, G12Si-1. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.
Overview and Chemical Context
This compound is a selective, irreversible covalent inhibitor that targets the G12S mutant of the K-Ras protein. Its mechanism of action involves a highly strained β-lactone ring that reacts with the serine residue at position 12 of the mutant protein. Due to the reactive nature of the β-lactone functional group, this compound requires careful handling to mitigate potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety information from general laboratory chemical handling protocols and data on related β-lactone compounds.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of any potential aerosols or dust if handling the solid form. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and experimental integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Temperature: Follow the supplier's specific storage temperature recommendations, which are typically -20°C for long-term storage of the solid form.
Preparation of Solutions
-
Designated Area: All handling of this compound, including weighing and solution preparation, should be conducted in a designated area, preferably within a chemical fume hood.
-
Weighing: If handling the solid form, avoid generating dust. Use appropriate weighing techniques to minimize dispersal.
-
Solvent: Use a suitable solvent as recommended by the supplier or experimental protocol.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Experimental Use
-
Containment: Conduct all experiments involving this compound in a manner that contains any potential spills or aerosols.
-
Avoid Contamination: Use dedicated equipment where possible to avoid cross-contamination.
-
Post-Experiment: Decontaminate all work surfaces and equipment thoroughly after use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. This includes unused compound, solutions, and any contaminated consumables (e.g., pipette tips, gloves, vials).
-
Waste Containers: Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Consult EHS: Follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Inactivation (if applicable): For larger quantities or in specific situations, consult with your EHS department about the possibility of chemical inactivation prior to disposal. Given the reactive nature of the β-lactone, a quenching step with a suitable nucleophile might be considered under controlled conditions.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
